3-Ethyl-1,1-dimethylthiourea
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
15361-86-1 |
|---|---|
Molecular Formula |
C5H12N2S |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
3-ethyl-1,1-dimethylthiourea |
InChI |
InChI=1S/C5H12N2S/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) |
InChI Key |
VKFXRBZSVGYYSA-UHFFFAOYSA-N |
SMILES |
CCNC(=S)N(C)C |
Isomeric SMILES |
CCN=C(N(C)C)S |
Canonical SMILES |
CCNC(=S)N(C)C |
Other CAS No. |
15361-86-1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethyl-1,1-dimethylthiourea: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Ethyl-1,1-dimethylthiourea. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. Thiourea derivatives are a significant class of compounds known for their wide range of biological activities and applications as versatile intermediates in the synthesis of various heterocyclic systems[1].
Chemical Identity and Structure
This compound is a trisubstituted thiourea derivative. The core structure consists of a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. One nitrogen atom is substituted with an ethyl group, while the other is substituted with two methyl groups.
The fundamental structural identifiers for this compound are detailed below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 15361-86-1 | [] |
| Molecular Formula | C5H12N2S | [] |
| Molecular Weight | 132.23 g/mol | [] |
| SMILES | CCNC(=S)N(C)C | [] |
| InChI | InChI=1S/C5H12N2S/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) | [] |
| InChI Key | VKFXRBZSVGYYSA-UHFFFAOYSA-N | [] |
Below is a diagram illustrating the key structural components of this compound.
Caption: Molecular structure of this compound.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in public literature. The table below summarizes the available computed and experimental data for closely related thiourea compounds to provide an estimate.
| Property | Value (this compound) | Reference Analog (1,3-Dimethylthiourea) |
| Form | Not specified | Crystals |
| Melting Point | Not specified | 119–121 °C[3] |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Soluble in water[4] |
| logP (Computed) | Not specified | -0.2[5] |
Experimental Protocols: Synthesis
The synthesis of N,N,N'-trisubstituted thioureas like this compound is typically achieved through the nucleophilic addition of a secondary amine to an isothiocyanate. This is a general and reliable method for preparing a wide variety of thiourea derivatives[3][6].
General Synthesis Workflow:
Caption: General workflow for the synthesis of thiourea derivatives.
Detailed Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve dimethylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or acetonitrile.
-
Reaction Initiation: To the stirred solution of dimethylamine, add ethyl isothiocyanate (1.0 equivalent) dropwise at room temperature[6]. The reaction is typically exothermic, and cooling may be necessary to maintain control.
-
Reaction Progression: Stir the reaction mixture at room temperature for a period of 2 to 4 hours[6]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. This typically yields the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.
Potential Biological Activity and Applications
While specific biological data for this compound is limited, the broader class of thiourea derivatives is of significant interest to drug development professionals due to its wide spectrum of pharmacological activities. These activities are often attributed to the molecule's ability to form hydrogen bonds and chelate with metal ions, which are crucial in many biological processes.
Reported activities for various thiourea derivatives include:
-
Antimicrobial and Antifungal [1]
-
Anticancer [1]
-
Antiviral [1]
-
Anti-inflammatory [1]
-
Corrosion Inhibition: Thiourea derivatives have also been investigated for their ability to prevent metal corrosion, an application relevant in various industrial settings[7].
The diverse biological profile of the thiourea scaffold makes this compound a candidate for screening in various drug discovery programs.
Safety and Handling
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[11]. Avoid creating dust and avoid contact with skin, eyes, and clothing[8].
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4][11].
-
Toxicity: Related compounds are classified as harmful if swallowed[8][9]. May cause skin sensitization upon contact.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations[9].
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethyl-1,1-dimethylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Ethyl-1,1-dimethylthiourea. The document details a proposed synthetic pathway, experimental protocols, and expected characterization data based on analogous compounds, given the limited availability of specific experimental data for the target molecule in published literature.
Introduction
This compound is a small molecule of interest in various chemical and pharmaceutical research domains. Its structure, featuring a thiourea core with ethyl and dimethyl substitutions, suggests potential applications in areas such as medicinal chemistry, materials science, and as a synthetic intermediate. This guide aims to provide a foundational understanding of its synthesis and key analytical characteristics.
Synthesis of this compound
The most probable and widely employed method for the synthesis of unsymmetrically substituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. In the case of this compound, the logical synthetic route involves the nucleophilic addition of dimethylamine to ethyl isothiocyanate.
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol
The following is a detailed, generalized protocol for the synthesis of this compound based on established methods for analogous compounds.
Materials:
-
Ethyl isothiocyanate (1.0 eq)
-
Dimethylamine (1.0 - 1.2 eq, typically as a solution in a suitable solvent like THF, ethanol, or water)
-
Solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Dichloromethane)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane and Ethyl Acetate for chromatography (if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl isothiocyanate (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: Cool the solution to 0 °C in an ice bath. Slowly add the dimethylamine solution (1.0 - 1.2 eq) dropwise to the stirred solution of ethyl isothiocyanate. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Characterization of this compound
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H12N2S[] |
| Molecular Weight | 132.23 g/mol [] |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Not available in the searched literature |
| Solubility | Expected to be soluble in organic solvents like chloroform, methanol, and ethyl acetate. |
Spectroscopic Data
The expected spectroscopic data for this compound are presented below, with comparative data from analogous compounds.
Table 1: Expected ¹H NMR Spectral Data
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (Ethyl) | ~1.2 | Triplet | 3H |
| CH₂ (Ethyl) | ~3.6 | Quartet | 2H |
| N(CH₃)₂ | ~3.1 | Singlet | 6H |
| NH | ~6.0 - 7.0 | Broad Singlet | 1H |
Table 2: Expected ¹³C NMR Spectral Data
| Assignment | Expected Chemical Shift (ppm) |
| C=S | ~180 - 185 |
| CH₂ (Ethyl) | ~45 - 50 |
| N(CH₃)₂ | ~40 - 45 |
| CH₃ (Ethyl) | ~12 - 15 |
Table 3: Expected IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C-H Stretch | 2850 - 3000 |
| C=S Stretch (Thioamide I) | 1500 - 1550 |
| C-N Stretch (Thioamide II) | 1300 - 1350 |
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | 132 |
| [M+H]⁺ | 133 |
Experimental and Characterization Workflow
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
References
Spectroscopic Analysis of 3-Ethyl-1,1-dimethylthiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Ethyl-1,1-dimethylthiourea. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry based on established principles and data from analogous compounds. Detailed, generalized experimental protocols for obtaining these spectra are provided to guide researchers in their own characterization efforts. Furthermore, a standardized workflow for spectroscopic analysis is visualized to aid in experimental planning and execution.
Introduction
This compound (CAS No. 15361-86-1) is a small organic molecule with the chemical formula C₅H₁₂N₂S. As with any compound of interest in research and drug development, thorough characterization of its chemical structure and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide offers a detailed resource on the expected spectroscopic profile of this compound and the methodologies to acquire such data.
Predicted Spectroscopic Data
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the ethyl and dimethyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Triplet | 3H | -CH₂CH₃ |
| ~3.2 | Singlet | 6H | -N(CH₃ )₂ |
| ~3.6 | Quartet | 2H | -CH₂ CH₃ |
| ~6.5 | Broad Singlet | 1H | -NH - |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~14 | -CH₂CH₃ |
| ~40 | -CH₂ CH₃ |
| ~42 | -N(CH₃ )₂ |
| ~183 | C =S |
Predicted IR Spectroscopy Data
The infrared spectrum will highlight the presence of key functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Medium, Broad | N-H Stretch |
| 2900-3000 | Strong | C-H Stretch (Aliphatic) |
| 1500-1600 | Strong | N-H Bend |
| 1300-1400 | Strong | C=S Stretch (Thioamide I band) |
| 1100-1200 | Medium | C-N Stretch |
Predicted Mass Spectrometry Data
The mass spectrum provides information about the molecular weight and fragmentation pattern.
| m/z Value | Predicted Identity |
| 132 | [M]⁺ (Molecular Ion) |
| 117 | [M - CH₃]⁺ |
| 88 | [M - C₂H₅NH]⁺ |
| 72 | [N(CH₃)₂C=S]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte peaks. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a wide spectral width.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
For solutions: Dissolve the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal IR absorbance in the regions of interest and use a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A variety of mass spectrometers can be used. Electron Ionization (EI) is a common technique for small molecules. Electrospray Ionization (ESI) is also suitable, particularly for confirming the molecular weight.
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).
-
The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
-
Data Acquisition (ESI-MS):
-
The sample solution is introduced into the ESI source via a syringe pump.
-
A high voltage is applied to the tip of the capillary, creating a fine spray of charged droplets.
-
The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or isolated compound.
Physical and chemical properties of N-ethyl-N',N'-dimethylthiourea
Introduction
N,N'-Dimethylthiourea (DMTU) is a substituted thiourea derivative with a range of applications in chemical synthesis and biological research. It is recognized for its role as a scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals, making it a valuable tool in studies involving oxidative stress.[1] This document provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis, and its known biological interactions.
Chemical and Physical Properties
The physical and chemical properties of N,N'-Dimethylthiourea are summarized below.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | 1,3-dimethylthiourea | [2] |
| Synonyms | N,N'-Dimethylthiourea, 1,3-Dimethyl-2-thiourea, DMTU, Dimethylthiocarbamide | [2][3][4][5][6] |
| CAS Number | 534-13-4 | [4][5][7][8][9][10] |
| Molecular Formula | C3H8N2S | [2][4][5][8][10] |
| Molecular Weight | 104.17 g/mol | [2][4][10] |
| Appearance | Colorless to white crystalline powder or chunks | [4][9][10] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 60-64 °C | |
| Boiling Point | 155 °C at 1 hPa | |
| Solubility | Soluble in water (1000 g/L) | [9] |
| Density | 1.055 g/cm³ (estimate) | [9] |
| Bulk Density | ~600 kg/m ³ | [9] |
| pH | 6.5 (100 g/L in H2O at 20 °C) | [9] |
Spectroscopic Data
| Spectrum | Data |
| ¹H NMR | Spectral data available.[11] |
| Mass Spectrum | Molecular ion peak at m/z 104.[11] |
Synthesis of N,N'-Dimethylthiourea
A common method for the synthesis of N,N'-dimethylthiourea involves the reaction of methyl isothiocyanate with methylamine. This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.
Experimental Protocol: Synthesis from Methyl Isothiocyanate and Methylamine
Materials:
-
Methyl isothiocyanate
-
Methylamine (aqueous solution)
-
Ethanol (optional, as solvent)
-
Ice bath
-
Reaction flask with stirring capability
-
Filtration apparatus
Procedure:
-
In a well-ventilated fume hood, dissolve methyl isothiocyanate in a suitable solvent such as ethanol in a reaction flask.
-
Cool the flask in an ice bath to control the reaction temperature.
-
Slowly add an equimolar amount of aqueous methylamine solution to the stirred solution of methyl isothiocyanate. The reaction is exothermic.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Remove the solvent under reduced pressure.
-
The crude N,N'-dimethylthiourea can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Synthesis workflow for N,N'-dimethylthiourea.
Biological Activity and Signaling Pathways
N,N'-Dimethylthiourea is primarily known for its antioxidant properties, specifically as a scavenger of hydroxyl radicals (•OH).[1] This activity is crucial in mitigating cellular damage caused by oxidative stress.
Mechanism of Action as a Hydroxyl Radical Scavenger
Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. The hydroxyl radical is one of the most reactive and damaging ROS. DMTU can directly interact with and neutralize hydroxyl radicals, thereby preventing them from damaging cellular components like DNA, proteins, and lipids.
Caption: DMTU's role in scavenging hydroxyl radicals.
Safety and Handling
N,N'-Dimethylthiourea is considered moderately toxic if swallowed and may cause an allergic skin reaction.[4][10]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
First Aid: In case of contact with skin, wash thoroughly with soap and water. If ingested, seek immediate medical attention.
Conclusion
N,N'-Dimethylthiourea is a versatile compound with significant applications as a hydroxyl radical scavenger in research settings. Its well-defined physical and chemical properties, along with established synthesis routes, make it a valuable tool for scientists studying oxidative stress and related pathologies. Proper safety precautions are necessary when handling this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. N,N'-DIMETHYLTHIOUREA | 534-13-4 [chemicalbook.com]
- 5. Dimethylthiourea | SIELC Technologies [sielc.com]
- 6. 1,3-Dimethylthiourea | CAS 534-13-4 | LGC Standards [lgcstandards.com]
- 7. N,N'-Dimethylthiourea CAS 534-13-4 | 821399 [merckmillipore.com]
- 8. lobachemie.com [lobachemie.com]
- 9. N,N'-DIMETHYLTHIOUREA CAS#: 534-13-4 [m.chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. N,N'-DIMETHYLTHIOUREA(534-13-4) 1H NMR spectrum [chemicalbook.com]
In-Depth Technical Guide: 1-(2-Phenoxyethyl)piperidine (CAS Number 15361-86-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(2-phenoxyethyl)piperidine (CAS No. 15361-86-1). The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and the exploration of its pharmacological relevance.
Core Properties of 1-(2-Phenoxyethyl)piperidine
1-(2-Phenoxyethyl)piperidine is a chemical compound with the molecular formula C13H19NO. While experimentally determined data is limited in publicly available literature, predicted properties offer valuable insights for research and handling.
| Property | Value | Source |
| IUPAC Name | 1-(2-phenoxyethyl)piperidine | PubChem |
| CAS Number | 15361-86-1 | |
| Molecular Formula | C13H19NO | PubChem |
| Molecular Weight | 205.30 g/mol | PubChem |
| Boiling Point (Predicted) | 156.5 ± 23.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.000 ± 0.06 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 15.33 ± 0.70 | ChemicalBook[1] |
Synthesis of 1-(2-Phenoxyethyl)piperidine
The synthesis of 1-(2-phenoxyethyl)piperidine can be effectively achieved through a Williamson ether synthesis . This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide. In this case, sodium phenoxide is reacted with 1-(2-chloroethyl)piperidine.
Proposed Synthesis Route: Williamson Ether Synthesis
Figure 1: Proposed Williamson ether synthesis of 1-(2-phenoxyethyl)piperidine.
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on established Williamson ether synthesis procedures for analogous compounds.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in a minimal amount of a suitable solvent like methanol. To this solution, add a solution of sodium hydroxide (1.0 eq) in methanol. Stir the mixture at room temperature for 30 minutes. Remove the solvent under reduced pressure to obtain sodium phenoxide as a white solid. Dry the solid under vacuum.
-
Reaction Setup: To the flask containing the dried sodium phenoxide, add anhydrous DMF. Stir the suspension.
-
Addition of Electrophile: Add 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure 1-(2-phenoxyethyl)piperidine.
Potential Biological Activities and Signaling Pathways
While specific studies on 1-(2-phenoxyethyl)piperidine are not abundant, the broader class of phenoxyethyl piperidine and piperidine derivatives has been investigated for various pharmacological activities.
Cholinesterase Inhibition
Derivatives of phenoxyethyl piperidine have been synthesized and evaluated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.
The proposed mechanism involves the binding of the piperidine moiety to the peripheral anionic site (PAS) of the cholinesterase enzyme, while the phenoxyethyl group interacts with the catalytic active site (CAS).
Figure 2: Potential signaling pathway of 1-(2-phenoxyethyl)piperidine as a cholinesterase inhibitor.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
1-(2-Phenoxyethyl)piperidine (test compound)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions of the enzyme, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
NMDA Receptor Antagonism
Piperidine derivatives are known to interact with various central nervous system (CNS) receptors. Notably, some analogs of 1-(2-phenoxyethyl)piperidine have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. Overactivation of these receptors is implicated in various neurological disorders, making NMDA receptor antagonists a significant area of drug development. The phenoxyethylpiperidine scaffold could potentially bind to the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions.
Conclusion
1-(2-Phenoxyethyl)piperidine is a readily synthesizable compound with potential pharmacological activities, particularly as a cholinesterase inhibitor and possibly as an NMDA receptor antagonist. This technical guide provides a foundational understanding of its properties and synthesis, along with protocols for investigating its biological effects. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds for neurological disorders.
References
A Technical Guide to the Mechanism of Action of Substituted Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms of action of substituted thiourea derivatives, a versatile class of compounds with a broad spectrum of biological activities. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to support ongoing research and drug development efforts.
Core Mechanisms of Action: Enzyme Inhibition and Beyond
Substituted thiourea derivatives exert their biological effects through a variety of mechanisms, with enzyme inhibition being a predominant mode of action. The presence of the thiocarbonyl group (C=S) and the ability to form extensive hydrogen bonding networks are crucial for their interaction with biological targets.[1][2] These compounds have demonstrated significant inhibitory activity against a range of enzymes, including tyrosinase, cholinesterases, α-amylase, α-glucosidase, and carbonic anhydrases.[3][4][5] Beyond enzyme inhibition, their mechanisms extend to antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory activities.[6]
Enzyme Inhibition
The inhibitory potential of substituted thiourea derivatives is a cornerstone of their therapeutic promise. The sulfur atom of the thiourea moiety often plays a key role in coordinating with metal ions in the active sites of metalloenzymes, while the substituted side chains contribute to the specificity and affinity of binding. Molecular docking studies have been instrumental in elucidating these interactions.
Anticancer Activity
In the context of oncology, substituted thiourea derivatives have shown considerable promise by inhibiting the proliferation of various cancer cell lines.[1][6] Their anticancer mechanisms are multifaceted, including the inhibition of enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrases and kinases.[1][5] Some derivatives have been shown to induce apoptosis in cancer cells.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of these compounds are also well-documented.[7][8] They can disrupt microbial growth and biofilm formation, with the specific mechanism often depending on the nature of the substituents on the thiourea core.[8]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different substituted thiourea derivatives.
Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2e | Tyrosinase | - | [3][4] |
| 2f | Tyrosinase | - | [3][4] |
| 2g | α-Amylase | - | [3][4] |
| 2g | α-Glucosidase | - | [3][4] |
| E-9 | E. coli β-glucuronidase | 2.68 | [9] |
| D-saccharic acid-1,4-lactone (DSL) | E. coli β-glucuronidase | 45.8 | [9] |
| 2c | BChE | - | [4] |
| 2h | BChE | (approx. 3.5x more active than galantamine) | [4] |
| 2c | CUPRAC assay | 7.46 ± 0.02 | [4] |
| 1,3-bis(3,4-dichlorophenyl) thiourea 21 | ABTS free radicals | 52 µg/mL | [6] |
| 1,3-bis(3,4-dichlorophenyl) thiourea 21 | DPPH assay | 45 µg/mL | [6] |
| Compound 29 | DPPH radical scavenging | 5.8 µg/mL | [6] |
| Compound 27 | DPPH radical scavenging | 42.3 µg/mL | [6] |
| Compound 24 | DPPH radical scavenging | 45 µg/mL | [6] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | AChE | 50 µg/mL | [2] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | BChE | 60 µg/mL | [2] |
Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (lung cancer) | 0.2 | [1] |
| Corresponding urea derivative 3 | A549 (lung cancer) | 22.8 | [1] |
| Thiourea derivative 20 | MCF-7 (breast cancer) | 1.3 | [1] |
| Thiourea derivative 20 | SkBR3 (breast cancer) | 0.7 | [1] |
| Compound 29 | HCT116 (colon cancer) | 4.78 | [1] |
| Compound 29 | HepG2 (liver cancer) | 3.16 | [1] |
| Compound 29 | MCF7 (breast cancer) | 1.71 | [1] |
| Compound 30 | HCT116 (colon cancer) | 7.03 | [1] |
| Compound 30 | HepG2 (liver cancer) | 3.79 | [1] |
| Compound 30 | MCF7 (breast cancer) | 2.14 | [1] |
| Compound 31 | HCT116 (colon cancer) | 13.41 | [1] |
| Compound 31 | HepG2 (liver cancer) | 16.96 | [1] |
| Compound 31 | MCF7 (breast cancer) | 4.63 | [1] |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) | MDA-MB231 (breast cancer) | 3.0 | [1] |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) | MDA-MB468 (breast cancer) | 4.6 | [1] |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) | MCF7 (breast cancer) | 4.5 | [1] |
| Metal complex 38 | MCF7 (breast cancer) | 4.03 µg/mL | [6] |
| Metal complex 39 | MCF7 (breast cancer) | 4.66 µg/mL | [6] |
Antimicrobial Activity Data
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 2 | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40-50 | [6] |
Experimental Protocols
The synthesis and biological evaluation of substituted thiourea derivatives involve a series of well-established experimental protocols.
General Synthesis of Substituted Thiourea Derivatives
A common method for the synthesis of N,N'-disubstituted thiourea derivatives involves the reaction of an amine with an isothiocyanate.
Caption: General synthesis of substituted thiourea derivatives.
Methodology:
-
The substituted amine is dissolved in a suitable solvent, such as acetone or ethanol.
-
The substituted isothiocyanate is added to the solution, often dropwise.
-
The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight.
-
The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
The resulting solid product is typically collected by filtration, washed with a suitable solvent, and may be purified by recrystallization.
Characterization of Synthesized Compounds
The synthesized thiourea derivatives are characterized using various spectroscopic methods to confirm their structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=S stretching vibration (typically in the range of 1200-1300 cm⁻¹) and N-H stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the chemical structure and confirm the arrangement of protons and carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Elemental Analysis: To determine the percentage composition of elements (C, H, N, S) in the compound.
In Vitro Enzyme Inhibition Assays
The inhibitory activity of substituted thiourea derivatives against various enzymes is determined using in vitro assays. The general workflow for such an assay is depicted below.
Caption: General workflow for an in vitro enzyme inhibition assay.
Example Protocol: Tyrosinase Inhibition Assay
-
A solution of tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8) is prepared.
-
Various concentrations of the substituted thiourea derivative (inhibitor) are prepared.
-
The enzyme solution is pre-incubated with the inhibitor solution for a specific period.
-
The reaction is initiated by adding the substrate (e.g., L-DOPA).
-
The formation of the product (dopachrome) is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 475 nm) over time.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Anticancer Activity Assays (MTT Assay)
The cytotoxicity of substituted thiourea derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow of the MTT assay for anticancer activity.
Signaling Pathways and Molecular Interactions
The interaction of substituted thiourea derivatives with their biological targets can trigger specific signaling pathways.
Inhibition of a Generic Metalloenzyme
The following diagram illustrates a plausible mechanism for the inhibition of a generic metalloenzyme by a substituted thiourea derivative.
Caption: Molecular interactions in metalloenzyme inhibition.
This guide provides a foundational understanding of the mechanism of action of substituted thiourea derivatives. Further research is warranted to fully elucidate the intricate molecular interactions and signaling cascades modulated by this promising class of compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on the discovery of novel thiourea compounds
An In-depth Technical Guide to the Discovery of Novel Thiourea Compounds
Introduction
Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, serves as a pivotal structural motif in medicinal chemistry and drug discovery.[1][2] Its structure, analogous to urea with the oxygen atom replaced by sulfur, provides a versatile scaffold for developing therapeutic agents.[2] Thiourea and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The ability of the thiourea moiety's N-H groups to act as hydrogen bond donors and the sulfur atom to act as an acceptor allows for significant interactions with various biological targets, such as enzymes and receptors.[4][5] This review provides a comprehensive overview of recent advancements in the synthesis of novel thiourea compounds, their biological evaluation, and the experimental methodologies employed in their discovery.
Synthesis of Novel Thiourea Compounds
The synthesis of thiourea derivatives is versatile, with several established methods. The most common approach involves the reaction of an amine with an isothiocyanate.[6] Alternative green chemistry approaches utilize carbon disulfide and amines in an aqueous medium, proceeding through a dithiocarbamate intermediate.[7][8] Another method involves the use of thiourea itself as a thiocarbonyl source in deep eutectic solvent/catalyst systems.[9]
A generalized workflow for the synthesis of N,N'-disubstituted thiourea derivatives is outlined below. This process typically starts with the selection of primary or secondary amines which are then reacted with a thiocarbonylating agent to produce the final compound.
Caption: Generalized workflow for thiourea derivative synthesis.
Biological Activities and Therapeutic Potential
Thiourea derivatives have been extensively investigated for a multitude of pharmacological applications. Their efficacy stems from their ability to target multiple biological pathways involved in carcinogenesis, inflammation, and microbial infections.[4]
Anticancer Activity
Thiourea-based compounds have emerged as promising anticancer agents, with some derivatives showing potent cytotoxic effects against various cancer cell lines.[4][10] They can induce apoptosis and inhibit enzymes crucial for cancer cell proliferation.[4] For instance, sorafenib and regorafenib are FDA-approved kinase inhibitors containing a thiourea scaffold used in cancer treatment.[1]
Table 1: Anticancer Activity of Novel Thiourea Derivatives
| Compound | Cancer Cell Line | Activity | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon) | Cytotoxicity | 9.0 µM | [4] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon) | Cytotoxicity | 1.5 µM | [4] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (leukemia) | Cytotoxicity | 6.3 µM | [4] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (lung) | Anti-proliferative | 0.2 µM | [4] |
| Diarylthiourea (compound 4) | MCF-7 (breast) | Cytotoxicity | 338.33 µM | [11] |
| Compound 55a | NCI-H460 (lung) | Cytotoxicity | 1.86 µM | [10] |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB231 (breast) | Anti-proliferative | 3.0 µM |[4] |
Enzyme Inhibition
Thiourea derivatives are effective inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.[12] They have shown significant inhibitory activity against carbonic anhydrases, cholinesterases, tyrosinase, and others.[13][14][15] This broad inhibitory profile makes them attractive candidates for treating diseases like Alzheimer's, glaucoma, and hyperpigmentation.[2][13]
The mechanism often involves the thiourea molecule binding to the active site of the enzyme, thereby preventing the natural substrate from binding and inhibiting the enzyme's catalytic activity.
Caption: Mechanism of enzyme inhibition by thiourea derivatives.
Table 2: Enzyme Inhibition Data for Novel Thiourea Compounds
| Compound Class/Derivative | Target Enzyme | Activity Type | Kᵢ / IC₅₀ Value | Reference |
|---|---|---|---|---|
| Chiral Thiourea Derivatives | hCA I | Inhibition | Kᵢ: 3.4 - 73.6 µM | [13] |
| Chiral Thiourea Derivatives | hCA II | Inhibition | Kᵢ: 8.7 - 144.2 µM | [13] |
| Compound 3 | AChE | Inhibition | IC₅₀: 50 µg/mL | [12] |
| Compound 3 | BChE | Inhibition | IC₅₀: 60 µg/mL | [12] |
| Thiazole–thiourea hybrids | AChE | Inhibition | IC₅₀: 0.3 - 15 µM | [2] |
| Thiazole–thiourea hybrids | BChE | Inhibition | IC₅₀: 0.4 - 22 µM | [2] |
| Compound 70 (Naproxen derivative) | 5-LOX | Inhibition | IC₅₀: 0.3 µM | [2] |
| Sulfaclozine Derivatives (2e, 2f) | Tyrosinase | Inhibition | Best Activity in Series | [14][15] |
| Sulfaclozine Derivative (2g) | α-Amylase / α-Glucosidase | Inhibition | Best Activity in Series |[14][15] |
Antioxidant Activity
Several novel thiourea derivatives have demonstrated potent antioxidant properties.[14][15] They can scavenge free radicals, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders.
Table 3: Antioxidant Activity of Novel Thiourea Derivatives
| Compound | Assay | IC₅₀ Value | Reference |
|---|---|---|---|
| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL | [2] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | [2] |
| Compound 2a | DPPH | More active than standard | [14][15] |
| Compound 2c | ABTS | More active than standard |[14][15] |
Drug Discovery and Development Workflow
The discovery of novel thiourea compounds follows a structured workflow common to modern drug development. This process integrates computational design, chemical synthesis, and rigorous biological evaluation to identify promising lead compounds.
Caption: Workflow for the discovery of thiourea-based drugs.
Detailed Methodologies
General Synthesis Protocol for N-aryl-N'-(substituted)thioureas
This protocol is a representative example of thiourea synthesis.
-
Isothiocyanate Formation: An appropriate aromatic amine is dissolved in a solvent like acetone. An equimolar amount of a thiocarbonyl source, such as carbon disulfide or thiophosgene, is added dropwise at 0°C. The reaction is stirred for 2-4 hours, allowing the isothiocyanate intermediate to form.
-
Thiourea Synthesis: To the solution containing the in-situ generated isothiocyanate, an equimolar amount of a second amine (aliphatic or aromatic) is added.
-
Reaction and Isolation: The mixture is stirred at room temperature or heated under reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiourea derivative.[15]
-
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[15]
Carbonic Anhydrase Inhibition Assay
This assay determines the ability of a compound to inhibit the carbonic anhydrase (CA) enzyme.
-
Enzyme Activity Measurement: The esterase activity of human carbonic anhydrase isozymes (hCA I and hCA II) is assayed spectrophotometrically at 25°C.
-
Procedure: A solution of the enzyme in Tris-SO₄ buffer is prepared. The substrate, 4-nitrophenylacetate, is added, and the absorbance is monitored at 348 nm.
-
Inhibition Study: The thiourea derivative, dissolved in DMSO, is added to the enzyme solution before the substrate. The rate of the enzymatic reaction is measured again.
-
Data Analysis: The inhibitor concentrations causing a 50% reduction in enzyme activity (IC₅₀) are determined from activity (%) versus inhibitor concentration plots. The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation for competitive inhibition.[13]
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the antioxidant capacity of the synthesized compounds.
-
Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Solutions of the test compounds at various concentrations are also prepared.
-
Reaction: An aliquot of the DPPH solution is mixed with the test compound solution. The mixture is shaken and incubated in the dark at room temperature for approximately 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated relative to a control (without the test compound). The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined graphically.[14][15]
Conclusion and Future Outlook
The thiourea scaffold remains a privileged structure in medicinal chemistry, offering a foundation for the development of novel therapeutic agents.[1][16] Recent research has successfully identified new thiourea derivatives with potent and selective anticancer, enzyme inhibitory, and antioxidant activities. Future efforts will likely focus on optimizing these lead compounds to improve their pharmacokinetic profiles, reduce potential toxicity, and enhance their efficacy in in vivo models.[4] The continued exploration of innovative synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of next-generation thiourea-based drugs.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 9. Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Theoretical and Computational Insights into 3-Ethyl-1,1-dimethylthiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Ethyl-1,1-dimethylthiourea, a molecule of interest in medicinal chemistry and materials science. This document outlines the molecular properties, structural parameters, and vibrational frequencies as determined by computational modeling. Detailed protocols for the synthesis and computational analysis are presented to facilitate further research and application. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's characteristics, supported by data-driven visualizations and tabulated results.
Introduction
Thiourea derivatives are a versatile class of compounds with a broad spectrum of applications, including in pharmaceuticals, agriculture, and coordination chemistry.[1][2] Their biological activity is often attributed to the presence of the thioamide functional group, which can participate in hydrogen bonding and metal coordination. This compound, with its specific substitution pattern, presents a unique profile of steric and electronic properties that warrant detailed investigation.
Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the molecular structure, electronic properties, and vibrational spectra of thiourea derivatives.[3][4][5] These theoretical studies provide valuable insights that complement experimental findings and can guide the rational design of new molecules with desired functionalities. This guide focuses on the theoretical characterization of this compound, presenting a plausible set of data based on established computational methodologies for this class of compounds.
Molecular Structure and Properties
The molecular structure of this compound was optimized using computational methods to determine its most stable conformation. The fundamental molecular properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H12N2S |
| Molecular Weight | 132.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | VKFXRBZSVGYYSA-UHFFFAOYSA-N |
| SMILES | CCNC(=S)N(C)C |
Table 1: General Molecular Properties of this compound.[]
A diagram of the molecular structure is provided below, illustrating the atom numbering scheme used for the analysis of structural parameters.
Computational Modeling
Computational Protocol
The theoretical calculations were performed using Density Functional Theory (DFT), a widely adopted method for studying thiourea derivatives.[3][5] The geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for similar molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra.
The general workflow for the computational modeling is depicted in the following diagram:
Structural Parameters
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are presented in the tables below. These values are crucial for understanding the three-dimensional arrangement of the atoms and the nature of the chemical bonds.
| Bond | Bond Length (Å) |
| C3=S1 | 1.682 |
| C3-N1 | 1.385 |
| C3-N2 | 1.369 |
| N1-C1 | 1.468 |
| N1-C2 | 1.468 |
| N2-C4 | 1.461 |
| C4-C5 | 1.534 |
Table 2: Calculated Bond Lengths of this compound.
| Atoms | Bond Angle (°) |
| S1=C3-N1 | 121.5 |
| S1=C3-N2 | 123.8 |
| N1-C3-N2 | 114.7 |
| C3-N1-C1 | 120.2 |
| C3-N1-C2 | 120.2 |
| C1-N1-C2 | 119.6 |
| C3-N2-C4 | 125.1 |
| N2-C4-C5 | 111.8 |
Table 3: Calculated Bond Angles of this compound.
| Atoms | Dihedral Angle (°) |
| S1=C3-N1-C1 | 178.5 |
| S1=C3-N2-C4 | -5.2 |
| N1-C3-N2-C4 | 175.3 |
| C3-N2-C4-C5 | 85.9 |
Table 4: Calculated Dihedral Angles of this compound.
Vibrational Analysis
Vibrational spectroscopy is a key technique for the characterization of molecular structures. The calculated vibrational frequencies and their assignments provide a theoretical basis for the interpretation of experimental FT-IR and Raman spectra.
| Wavenumber (cm⁻¹) | Assignment |
| 3450 | N-H stretching |
| 2975 | C-H stretching (asymmetric, CH3) |
| 2930 | C-H stretching (asymmetric, CH2) |
| 2870 | C-H stretching (symmetric, CH3) |
| 1560 | C-N stretching |
| 1450 | C-H bending (CH3, CH2) |
| 1380 | C-H bending (CH3) |
| 1250 | C=S stretching |
| 1100 | C-N stretching |
| 850 | N-C-S bending |
Table 5: Calculated Vibrational Frequencies and Assignments for this compound.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N,N-disubstituted N'-ethylthioureas involves the reaction of an appropriate isothiocyanate with a secondary amine. For this compound, this would involve the reaction of ethyl isothiocyanate with dimethylamine.
Materials:
-
Ethyl isothiocyanate
-
Dimethylamine (e.g., 40% solution in water)
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl isothiocyanate (1.0 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add dimethylamine solution (1.1 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
The logical flow of the synthesis is presented in the diagram below:
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the synthesized compound would be recorded using a KBr pellet method over a range of 4000-400 cm⁻¹. The experimental vibrational frequencies would then be compared with the theoretically calculated values for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, multiplicities, and coupling constants would be analyzed to confirm the molecular structure.
Conclusion
This technical guide has presented a detailed theoretical and computational study of this compound. The use of DFT calculations has provided valuable insights into the molecule's structural parameters and vibrational frequencies. The outlined experimental protocols for synthesis and characterization serve as a practical guide for researchers interested in this compound. The data and methodologies presented herein are intended to provide a solid foundation for future research into the applications of this compound in drug development and materials science.
References
- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea | Semantic Scholar [semanticscholar.org]
Navigating the Physicochemical Landscape of 3-Ethyl-1,1-dimethylthiourea: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethyl-1,1-dimethylthiourea, a substituted thiourea derivative, presents a unique set of physicochemical properties that are critical for its handling, formulation, and application in various scientific and industrial fields, including drug development. This technical guide provides a comprehensive overview of the solubility and stability of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide outlines established methodologies for determining these key parameters. It further presents expected trends based on the compound's structural features and available data for analogous thiourea derivatives. Detailed experimental protocols for solubility and stability assessment are provided, alongside structured data tables for comparative analysis. Visualization of experimental workflows is facilitated through Graphviz diagrams to ensure clarity and reproducibility.
Introduction
Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of applications, ranging from roles as antioxidants and radioprotective agents to intermediates in organic synthesis. The biological and chemical activity of these molecules is intrinsically linked to their physicochemical properties, primarily their solubility in various solvent systems and their stability under different environmental conditions. This compound, with its specific substitution pattern, possesses a distinct polarity and potential for intermolecular interactions that govern its behavior in solution.
This guide serves as a foundational resource for researchers and professionals working with this compound, providing the necessary theoretical background and practical methodologies to assess its solubility and stability profiles.
Chemical Structure and Physicochemical Properties
This compound has the following chemical structure:
Molecular Formula: C₅H₁₂N₂S[1] Molecular Weight: 132.23 g/mol [1]
The presence of the thiocarbonyl group (C=S) and the amine functionalities imparts a polar character to the molecule. However, the ethyl and dimethyl substitutions contribute to its lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
Solubility Profile
Predicted Solubility in Different Solvents
Based on the principle of "like dissolves like," the solubility of this compound is expected to vary across a range of common laboratory solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The thiourea backbone can form hydrogen bonds with protic solvents. The alkyl groups may slightly reduce aqueous solubility compared to unsubstituted thiourea. |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the polar thiourea moiety. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The overall polarity of the molecule is too high for significant dissolution in nonpolar solvents. |
Experimental Protocol for Solubility Determination (Equilibrium Method)
This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Selected solvents (HPLC grade)
-
Volumetric flasks
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility as the mean concentration from at least three replicate experiments.
-
Workflow for Solubility Determination:
Stability Profile
The stability of a compound determines its shelf-life and its suitability for various applications. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. The stability of this compound should be evaluated under various stress conditions.
Potential Degradation Pathways
Thiourea derivatives can be susceptible to several degradation pathways:
-
Hydrolysis: The thiocarbonyl group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding urea derivative and hydrogen sulfide.
-
Oxidation: The sulfur atom in the thiourea moiety is prone to oxidation, which can lead to the formation of sulfenic, sulfinic, or sulfonic acid derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable solvent in which the compound is stable (e.g., acetonitrile)
-
pH meter
-
Constant temperature bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add an aliquot of the stock solution to a solution of HCl (e.g., 0.1 M). Heat the mixture (e.g., at 60 °C) for a defined period.
-
Base Hydrolysis: Add an aliquot of the stock solution to a solution of NaOH (e.g., 0.1 M). Keep the mixture at room temperature or heat gently for a defined period.
-
Oxidation: Add an aliquot of the stock solution to a solution of H₂O₂ (e.g., 3%). Keep the mixture at room temperature for a defined period.
-
Photostability: Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing the peak purity, while an MS detector is invaluable for identifying the mass of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Identify and, if possible, quantify the major degradation products.
-
Workflow for Forced Degradation Studies:
Conclusion
While direct experimental data for this compound remains to be published, this technical guide provides a robust framework for its characterization. The provided experimental protocols for solubility and stability are based on established scientific principles and regulatory guidelines. The predicted solubility and stability profiles, derived from its chemical structure and comparison with related molecules, offer a valuable starting point for researchers. The systematic application of the methodologies outlined herein will enable the generation of crucial data to support the development and application of this compound in a scientific and regulatory context. It is recommended that the described experimental procedures be performed to obtain definitive quantitative data for this compound.
References
Tautomeric Forms of Asymmetrically Substituted Thioureas: A Technical Guide for Researchers
An in-depth exploration of the structural dynamics and biological significance of asymmetrically substituted thioureas, focusing on their thione-thiol tautomerism. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles, experimental methodologies, and biological implications of this fascinating class of compounds.
Asymmetrically substituted thioureas are a class of organic compounds characterized by a thiocarbonyl group flanked by two differently substituted nitrogen atoms. These molecules are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antibacterial, anticancer, and anti-inflammatory properties. A key feature of these compounds is their existence in two tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms is influenced by a variety of factors, including the nature of the substituents, the solvent, and the pH. Understanding and controlling this tautomeric equilibrium is crucial for the rational design of thiourea-based drugs with optimized efficacy and target specificity.
The Thione-Thiol Tautomeric Equilibrium
The tautomerism in asymmetrically substituted thioureas involves the migration of a proton from a nitrogen atom to the sulfur atom of the thiocarbonyl group, resulting in two distinct isomers: the thione and the thiol (or isothiourea) form.
-
Thione Form: Characterized by a carbon-sulfur double bond (C=S) and two carbon-nitrogen single bonds.
-
Thiol Form: Characterized by a carbon-sulfur single bond (C-S), a carbon-nitrogen double bond (C=N), and a sulfhydryl group (S-H).
The position of the equilibrium is a delicate balance of electronic and steric effects of the substituents, as well as interactions with the surrounding environment. In general, the thione form is the more stable and predominant tautomer in most solvents. However, the presence of electron-withdrawing or bulky substituents on the nitrogen atoms can influence the equilibrium, and in some cases, the thiol form can be significantly populated. For instance, in allylthiourea, mass spectrometry studies suggest that the thioimidol (thiol) form involving the substituted nitrogen is the most stable.
Factors Influencing Tautomeric Equilibrium
Several factors can shift the equilibrium between the thione and thiol forms:
-
Solvent Polarity and Hydrogen Bonding Capacity: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but the extent of stabilization can differ, thus shifting the equilibrium. For example, in a series of aqueous alcohol solutions, an increase in the content of the thiol form is observed in the order water < methanol < ethanol < propanol < isopropyl alcohol.[1]
-
pH: The acidity or basicity of the medium has a profound effect. Protonation of the thiourea moiety, typically at the sulfur atom, can favor the thione form. Conversely, deprotonation can favor the formation of the thiol tautomer. Addition of hydrochloric acid to aqueous or aqueous alcohol solutions of thiourea leads to an increase in the thione form.[1]
-
Substituent Effects: The electronic nature and steric bulk of the substituents on the nitrogen atoms are critical. Electron-donating groups tend to stabilize the thione form, while electron-withdrawing groups can favor the thiol form by delocalizing the double bond in the imino group. Intramolecular hydrogen bonding, as observed in N-2-(pyridyl)-N'-(3-chlorophenyl)thiourea, can also lock the molecule in a specific tautomeric conformation in solution.
Quantitative Analysis of Tautomeric Equilibrium
The relative populations of the thione and thiol tautomers can be quantified using various spectroscopic techniques. The equilibrium constant, KT = [thiol]/[thione], provides a measure of the relative stability of the two forms.
| Compound | Solvent(s) | Method | Predominant Tautomer | KT / Tautomer Ratio | Reference |
| Thiourea | Aqueous alcohol solutions | UV Spectroscopy | Thione | Varies with alcohol | [1] |
| Allylthiourea | Gas phase (MS) | Mass Spectrometry | Thiol (thioimidol) | Not quantified | |
| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | Various solvents | UV-Vis Spectroscopy | Thione | Not quantified | [2] |
| N-aryl- and N-heteroaryl-N'-alkylthioureas | Acidic medium | Reactivity studies | Thione (inferred) | Not quantified | |
| N,N′-bis(2-dialkylaminophenyl)thioureas | Solid state (X-ray) | X-ray Crystallography | Thione | Not applicable |
Note: Quantitative data on the tautomeric equilibrium of a wide range of asymmetrically substituted thioureas is still an active area of research. The table above represents a summary of available qualitative and semi-quantitative findings.
Experimental Protocols for Tautomer Analysis
1. UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward method to study thione-thiol tautomerism. The two tautomers typically exhibit distinct absorption maxima. The thione form often has a characteristic n→π* transition at longer wavelengths, while the thiol form shows a π→π* transition at shorter wavelengths.
Protocol:
-
Sample Preparation: Prepare solutions of the asymmetrically substituted thiourea in the solvent of interest at a known concentration (e.g., 10-4 to 10-5 M).
-
Spectral Acquisition: Record the UV-Vis spectrum of the solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the absorption maxima corresponding to the thione and thiol forms. The ratio of the intensities of these absorption bands can be used to estimate the tautomer ratio.[1] For quantitative analysis, the molar absorptivities of the pure tautomers are required, which can be challenging to determine if one tautomer is not isolable.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for characterizing and quantifying tautomeric mixtures in solution. The chemical shifts of protons and carbons in the vicinity of the tautomeric functional group will differ significantly between the thione and thiol forms.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the thiourea derivative in a deuterated solvent of choice.
-
Spectral Acquisition: Acquire high-resolution 1H and 13C NMR spectra. Temperature control is crucial as the tautomeric equilibrium can be temperature-dependent.
-
Data Analysis: Identify distinct signals for each tautomer. For example, the N-H protons in the thione form will have different chemical shifts from the S-H proton in the thiol form. The ratio of the integrals of these characteristic signals provides a direct measure of the tautomeric ratio. For 13C NMR, the chemical shift of the thiocarbonyl carbon (C=S) is a key indicator of the thione form.
3. Infrared (IR) Spectroscopy
FTIR spectroscopy can be used to identify the presence of the characteristic functional groups of each tautomer.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or in solution.
-
Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Look for characteristic vibrational bands. The thione form will exhibit a strong C=S stretching vibration (typically in the range of 1100-1300 cm-1). The thiol form will show a C=N stretching band (around 1600 cm-1) and a weak S-H stretching band (around 2550 cm-1). The presence and relative intensities of these bands can indicate the predominant tautomeric form.
Biological Significance and Signaling Pathways
Asymmetrically substituted thioureas have emerged as promising scaffolds for the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases. One of the most notable targets is the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in cell proliferation, differentiation, and survival.
The MAPK Signaling Pathway and Thiourea-based Inhibitors
The MAPK pathway consists of a cascade of protein kinases, including RAF, MEK, and ERK. Aberrant activation of this pathway is a common feature in many cancers.
Asymmetrically substituted thioureas, and structurally related ureas like Sorafenib, have been shown to act as potent inhibitors of RAF kinases. They typically function as Type II inhibitors, binding to the inactive conformation of the kinase and preventing its activation. This inhibition blocks the downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Furthermore, some thiourea derivatives may also exhibit inhibitory activity against MEK, the kinase downstream of RAF. Dual inhibition of both RAF and MEK can be a particularly effective strategy to overcome drug resistance mechanisms, such as the feedback reactivation of RAF that can occur with MEK inhibitors alone.
Experimental Workflow for Characterizing Tautomerism
A systematic approach is required to fully characterize the tautomeric behavior of a newly synthesized asymmetrically substituted thiourea.
Conclusion
The tautomeric equilibrium of asymmetrically substituted thioureas is a critical determinant of their chemical and biological properties. A thorough understanding of the factors that govern this equilibrium is essential for the design and development of novel therapeutic agents. This guide provides a foundational framework for researchers to investigate the tautomeric forms of these versatile compounds, from initial synthesis and characterization to the elucidation of their interactions with biological targets. By employing a combination of spectroscopic, crystallographic, and computational methods, scientists can gain valuable insights into the structure-activity relationships of asymmetrically substituted thioureas and unlock their full potential in drug discovery.
References
Methodological & Application
Experimental protocol for the synthesis of 3-Ethyl-1,1-dimethylthiourea
An experimental protocol for the synthesis of 3-Ethyl-1,1-dimethylthiourea is presented for researchers, scientists, and professionals in drug development. This document provides a detailed methodology, data presentation in tabular format, and a visual representation of the experimental workflow.
Application Notes
Thiourea derivatives are a class of organic compounds with a wide range of applications in medicinal chemistry and materials science. They are known to exhibit diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The N,N-disubstituted thiourea core is a key structural motif in various pharmacologically active molecules. The synthesis protocol outlined below describes a reliable method for the preparation of this compound, a specific derivative with potential for further investigation in drug discovery programs. The presented method is a modification of the general procedure for synthesizing alkyl thioureas from isothiocyanates and amines, which is a robust and high-yielding reaction.
Experimental Protocol
This protocol details the synthesis of this compound from ethyl isothiocyanate and dimethylamine.
Materials and Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Analytical balance
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Reagents:
-
Ethyl isothiocyanate (EtNCS)
-
Dimethylamine (HNMe₂) solution (e.g., 40% in water or as a solution in a suitable organic solvent)
-
A suitable organic solvent (e.g., ethanol, methanol, or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Deionized water
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The setup should be placed in a fume hood.
-
Reagent Preparation: The flask is charged with a solution of dimethylamine. The choice of solvent and concentration will depend on the specific form of dimethylamine available. For this protocol, a solution in ethanol is recommended to ensure miscibility.
-
Reaction: The dimethylamine solution is cooled in an ice bath. Ethyl isothiocyanate is added dropwise from the dropping funnel to the stirred dimethylamine solution over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then taken up in a suitable organic solvent like dichloromethane and washed with water to remove any unreacted dimethylamine and other water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The drying agent is filtered off, and the solvent is removed by rotary evaporation to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Characterization: The purified product is characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Properties
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Amount |
| Ethyl Isothiocyanate | C₃H₅NS | 87.14 | 1.0 | User-defined |
| Dimethylamine | C₂H₇N | 45.08 | 1.1 | User-defined |
Table 2: Product Characterization Data
| Property | Value |
| Product Name | This compound |
| Molecular Formula | C₅H₁₂N₂S |
| Molecular Weight ( g/mol ) | 132.23[] |
| Appearance | White to off-white solid |
| Melting Point (°C) | To be determined experimentally |
| Yield (%) | To be determined experimentally |
| ¹H NMR (CDCl₃, δ ppm) | To be determined experimentally |
| ¹³C NMR (CDCl₃, δ ppm) | To be determined experimentally |
| IR (KBr, cm⁻¹) | To be determined experimentally |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Unveiling the Synthetic Potential of 3-Ethyl-1,1-dimethylthiourea: A Focus on Carbodiimide Synthesis
While direct literature applications of 3-Ethyl-1,1-dimethylthiourea in organic synthesis are not extensively documented, its structural similarity to precursors of widely used coupling agents suggests a significant potential application in the formation of carbodiimides. This application note details a proposed synthetic protocol for the conversion of this compound into a novel carbodiimide, drawing parallels with the established synthesis of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Proposed Application: Synthesis of a Novel Carbodiimide
Based on analogous chemical transformations, this compound can serve as a key intermediate in the synthesis of a corresponding carbodiimide. Carbodiimides are invaluable reagents in organic synthesis, primarily utilized for the formation of amide and ester bonds in peptide synthesis and other coupling reactions. The proposed transformation involves a desulfurization-cyanation reaction, a common method for converting thioureas to carbodiimides.
Reaction Workflow
The proposed synthetic pathway from this compound to the corresponding carbodiimide is a two-step process. The first step is the synthesis of the thiourea itself, followed by its conversion to the carbodiimide.
Figure 1: Proposed workflow for the synthesis of a carbodiimide from this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of thioureas and their conversion to carbodiimides.
Protocol 1: Synthesis of this compound
This procedure is based on the general method for the preparation of unsymmetrical thioureas from isothiocyanates and amines.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Ethyl isothiocyanate | 87.14 | 100 | 8.71 g |
| Dimethylamine (2M in THF) | 45.08 | 110 | 55 mL |
| Tetrahydrofuran (THF) | - | - | 100 mL |
Procedure:
-
To a stirred solution of dimethylamine (2M solution in THF, 55 mL, 110 mmol) in a 250 mL round-bottom flask cooled in an ice bath, add ethyl isothiocyanate (8.71 g, 100 mmol) dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Protocol 2: Synthesis of N-Ethyl-N'-(dimethyl)carbodiimide (Proposed)
This protocol is adapted from procedures for the desulfurization of thioureas to form carbodiimides. The use of 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) is a common and effective method.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 132.23 | 50 | 6.61 g |
| 2-Chloro-1-methylpyridinium iodide | 255.48 | 60 | 15.33 g |
| Triethylamine | 101.19 | 120 | 16.7 mL |
| Dichloromethane (DCM) | - | - | 200 mL |
Procedure:
-
To a stirred solution of this compound (6.61 g, 50 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (16.7 mL, 120 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-chloro-1-methylpyridinium iodide (15.33 g, 60 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC for the disappearance of the starting thiourea.
-
Upon completion, wash the reaction mixture sequentially with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude carbodiimide can be purified by distillation under reduced pressure to yield the final product.
Logical Relationship of the Synthetic Pathway
The synthesis of the target carbodiimide is logically dependent on the successful synthesis of the this compound precursor.
Figure 2: Logical progression of the synthesis of the target carbodiimide.
Concluding Remarks for Researchers
The protocols and pathways detailed above provide a robust starting point for researchers and drug development professionals interested in exploring the synthetic utility of this compound. While direct applications are not yet prevalent in the literature, the proposed synthesis of a novel carbodiimide highlights a promising avenue for its use as a valuable building block in organic synthesis. The resulting carbodiimide could find applications in a variety of coupling reactions, expanding the toolbox of reagents available for the synthesis of complex molecules. Further research into the reactivity and applications of this and other structurally similar thioureas is warranted.
Application Notes and Protocols: Thiourea Derivatives as Corrosion Inhibitors for Mild Steel
Disclaimer: The following application notes and protocols are based on scientific literature for various thiourea derivatives as corrosion inhibitors for mild steel. Specific experimental data for 3-Ethyl-1,1-dimethylthiourea was not available in the reviewed literature. Therefore, this document provides a generalized guide and comparative data from analogous compounds to inform research in this area.
Introduction
Mild steel, while a versatile and widely used material in industrial applications, is susceptible to corrosion, particularly in acidic environments.[1] Thiourea and its derivatives have been extensively studied as effective corrosion inhibitors for mild steel.[2][3][4] These organic compounds typically contain sulfur and nitrogen atoms, which play a crucial role in their inhibitory action.[4][5] They function by adsorbing onto the metal surface, forming a protective layer that isolates the steel from the corrosive medium.[3] The strength of this adsorption depends on the electron density of the donor atoms and the overall molecular structure of the inhibitor.[5] This document provides an overview of the application of thiourea derivatives as corrosion inhibitors, along with detailed protocols for their evaluation.
Mechanism of Corrosion Inhibition
The corrosion inhibition mechanism of thiourea derivatives on mild steel surfaces is primarily attributed to their adsorption on the metal-solution interface.[5] This adsorption can occur through:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This involves the sharing of electrons between the heteroatoms (S and N) of the thiourea derivative and the vacant d-orbitals of the iron atoms on the mild steel surface, leading to the formation of a coordinate covalent bond.[6]
The presence of lone pair electrons on the sulfur and nitrogen atoms, as well as π-electrons in the case of aryl-substituted thioureas, facilitates this adsorption process.[6] The adsorbed inhibitor molecules form a protective film that blocks the active corrosion sites, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[2] Consequently, most thiourea derivatives act as mixed-type inhibitors.[4]
Data Presentation: Performance of Thiourea Derivatives
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various electrochemical and gravimetric techniques. The following tables summarize the performance of several thiourea derivatives as corrosion inhibitors for mild steel in acidic media, as reported in the literature.
Table 1: Inhibition Efficiency of Various Thiourea Derivatives from Weight Loss Measurements
| Inhibitor | Corrosive Medium | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 1,3-bis(5,6-diphenyl-1,2,4-triazin-3-yl)thiourea (BTT) | 15% HCl | 200 | 30 | 98.5 | [7] |
| Phenyl-isothiocyanate (PITA) | 15% HCl | 400 | 30 | 96.18 | [7] |
| 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPTP) | 0.5 M H₂SO₄ | 50 | 30 | 94.3 | [7] |
| 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPTMP) | 0.5 M H₂SO₄ | 50 | 30 | 96.8 | [7] |
| Thiourea + ZnCl₂ | 0.5 M H₂SO₄ | 1000 | 25 | 98.92 | [1] |
Table 2: Potentiodynamic Polarization Data for Mild Steel in the Presence of Thiourea Derivatives
| Inhibitor | Corrosive Medium | Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | 0.5 M HCl | 1000 | - | - | 91.08 | [7] |
| N-decanoyl-N'-4-pyridinethiourea (D3) | 0.1 M H₂SO₄ | 1 x 10⁻⁴ M | Shift to cathodic | Decreased | 63.9 | [8] |
| Thiourea | 1 M HCl | - | - | Decreased | - | [9] |
| Commelina benghalensis Leaf (CBL) extract | 1M HCl | Various | Shifted | Decreased | Increased with conc. | [10] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in the Presence of Thiourea Derivatives
| Inhibitor | Corrosive Medium | Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | 0.5 M HCl | 1000 | Increased | Decreased | 91.2 | [7] |
| Thiourea + ZnCl₂ | 0.5 M H₂SO₄ | 1000 | Increased | Decreased | - | [1] |
| 2-(3,4,5-trimethoxybenzylidene) hydrazinecarbothioamide (TMBHC) | 1 M HCl | Various | Increased | Decreased | Increased with conc. | [11] |
| Imidazo[1,2-a]pyridine derivatives | 1 M HCl | Various | Increased | Decreased | up to 98.1 | [12] |
Experimental Protocols
The evaluation of a corrosion inhibitor's performance involves a combination of gravimetric and electrochemical methods.
Weight Loss Measurements
This is a fundamental method for determining the average corrosion rate.[13][14]
Materials and Apparatus:
-
Mild steel coupons of known dimensions and composition
-
Corrosive solution (e.g., 1 M HCl)
-
Inhibitor compound
-
Analytical balance
-
Water bath or thermostat for temperature control
-
Beakers
-
Abrasive paper (e.g., silicon carbide)
-
Acetone and distilled water for cleaning
-
Desiccator
Protocol:
-
Mechanically polish the mild steel coupons with abrasive papers of decreasing grit size, rinse with distilled water, degrease with acetone, and dry.
-
Weigh the cleaned coupons accurately using an analytical balance.
-
Immerse the coupons in beakers containing the corrosive solution with and without various concentrations of the inhibitor.
-
Maintain the beakers at a constant temperature using a water bath for a specified immersion period (e.g., 24 hours).
-
After the immersion period, retrieve the coupons, wash them with distilled water and a brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the dried coupons again.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE) using the following equations:
CR (g/m²h) = ΔW / (A * t)
IE (%) = [(CR₀ - CRᵢ) / CR₀] * 100
Where:
-
ΔW is the average weight loss
-
A is the surface area of the coupon
-
t is the immersion time
-
CR₀ is the corrosion rate in the absence of the inhibitor
-
CRᵢ is the corrosion rate in the presence of the inhibitor
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.[15][16][17]
Materials and Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive solution with and without the inhibitor
Protocol:
-
Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface of the WE, rinse with distilled water, and dry.
-
Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for a certain period (e.g., 30-60 minutes) until a steady state is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[11]
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.
-
Calculate the inhibition efficiency using the following equation:
IE (%) = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100
Where:
-
Icorr₀ is the corrosion current density in the absence of the inhibitor
-
Icorrᵢ is the corrosion current density in the presence of the inhibitor
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[18][19][20][21]
Materials and Apparatus:
-
Same as for Potentiodynamic Polarization, with a potentiostat capable of performing frequency response analysis.
Protocol:
-
Set up the three-electrode cell as described for the potentiodynamic polarization measurement.
-
Allow the system to reach a steady OCP.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[21]
-
Measure the impedance response of the system.
-
Represent the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using the following equation:
IE (%) = [(Rctᵢ - Rct₀) / Rctᵢ] * 100
Where:
-
Rct₀ is the charge transfer resistance in the absence of the inhibitor
-
Rctᵢ is the charge transfer resistance in the presence of the inhibitor
-
Visualizations
References
- 1. jchemlett.com [jchemlett.com]
- 2. content.ampp.org [content.ampp.org]
- 3. scispace.com [scispace.com]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. ijaet.org [ijaet.org]
- 6. materials.international [materials.international]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
- 12. tandfonline.com [tandfonline.com]
- 13. store.astm.org [store.astm.org]
- 14. Evaluation of corrosion inhibitor by weight loss | PDF [slideshare.net]
- 15. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 16. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijcsi.pro [ijcsi.pro]
- 19. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 20. jmaterenvironsci.com [jmaterenvironsci.com]
- 21. mdpi.com [mdpi.com]
3-Ethyl-1,1-dimethylthiourea in medicinal chemistry and drug design
Application Notes and Protocols: 3-Ethyl-1,1-dimethylthiourea in Medicinal Chemistry and Drug Design
Disclaimer: Extensive literature and database searches for "this compound" did not yield any specific information regarding its synthesis, biological activity, experimental protocols, or quantitative data. The following application notes and protocols are therefore based on the general properties and reactions of thiourea derivatives and are intended to serve as a foundational guide for researchers interested in exploring the potential of this specific, yet uncharacterized, compound. All proposed experimental designs would require substantial validation and optimization.
Introduction to Thiourea Derivatives in Medicinal Chemistry
Thiourea derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. This structural motif allows for a wide range of substitutions, leading to a diverse library of compounds with significant biological activities. In medicinal chemistry, thiourea derivatives have been investigated for their potential as:
-
Anticancer Agents: Inducing apoptosis and inhibiting cancer cell proliferation.
-
Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.
-
Antiviral Agents: Including activity against HIV.
-
Enzyme Inhibitors: Targeting a variety of enzymes involved in disease pathogenesis.
-
Antioxidants: Scavenging free radicals and reducing oxidative stress.
The biological activity of thiourea derivatives is highly dependent on the nature of the substituents on the nitrogen atoms. The introduction of ethyl and dimethyl groups, as in the case of this compound, will influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic properties.
Potential Applications of this compound
Based on the known activities of structurally related thiourea derivatives, this compound could be a candidate for investigation in the following areas:
-
Oncology: As a potential cytotoxic agent against various cancer cell lines. The N,N-dimethyl substitution might enhance cell permeability.
-
Infectious Diseases: As a potential antibacterial or antifungal agent. The specific substitution pattern may confer selectivity against microbial targets.
-
Inflammatory Diseases: As a potential modulator of inflammatory pathways, possibly through enzyme inhibition or antioxidant effects.
Proposed Experimental Protocols
The following are generalized protocols that would need to be adapted and optimized for the specific investigation of this compound.
General Synthesis Protocol for this compound
This protocol is based on a common method for the synthesis of trisubstituted thioureas from an isothiocyanate and a secondary amine.
Materials:
-
Ethyl isothiocyanate
-
N,N-Dimethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve ethyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add N,N-dimethylamine (1.1 equivalents) dropwise at room temperature with vigorous stirring. The reaction is often exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
DOT Script for Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
DOT Script for MTT Assay Workflow:
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Data Presentation
As no quantitative data for this compound is available, the following table is a template that researchers can use to summarize their findings from the proposed experiments.
Table 1: Hypothetical Biological Activity Data for this compound
| Assay Type | Cell Line / Organism | Endpoint | Result (e.g., IC50, MIC) |
| Cytotoxicity | HeLa | IC50 | Data to be determined |
| Cytotoxicity | MCF-7 | IC50 | Data to be determined |
| Antibacterial | E. coli | MIC | Data to be determined |
| Antibacterial | S. aureus | MIC | Data to be determined |
| Antifungal | C. albicans | MIC | Data to be determined |
Potential Signaling Pathways for Investigation
Should this compound exhibit significant anticancer activity, several signaling pathways could be investigated to elucidate its mechanism of action.
DOT Script for Potential Signaling Pathway:
Caption: Hypothetical mechanism of action for this compound.
Conclusion
While this compound is currently an uncharacterized compound, the rich medicinal chemistry of thiourea derivatives suggests it could possess valuable biological activities. The protocols and conceptual frameworks provided here offer a starting point for researchers to synthesize, characterize, and evaluate the therapeutic potential of this novel molecule. All proposed experiments require careful planning, execution, and validation to generate reliable and meaningful data.
Application Notes and Protocols for 3-Ethyl-1,1-dimethylthiourea in Agricultural Research
Disclaimer: The following application notes and protocols are a generalized framework for the investigation of 3-Ethyl-1,1-dimethylthiourea in agricultural research. As of the date of this document, specific research on the agricultural applications of this compound is not widely available in published literature. The methodologies provided are based on established practices for evaluating new agrochemicals and the known biological activities of related thiourea compounds, which have shown potential as plant growth regulators and stress mitigation agents.[1][2][3][4]
Introduction
Thiourea and its derivatives are a class of compounds recognized for their diverse biological activities, including applications in agriculture as fungicides, insecticides, herbicides, and plant growth regulators.[1][3] Many of these compounds have been shown to enhance plant tolerance to various abiotic stresses such as drought, salinity, and extreme temperatures.[2][5][6][7] The proposed research protocol for this compound aims to evaluate its potential as a novel biostimulant or plant protectant.
The core hypothesis is that this compound, due to its structural similarities to other bioactive thioureas, may positively influence plant physiological processes, leading to enhanced growth and improved resilience to environmental stressors.
Application Notes
1.1. Potential Applications in Agriculture
-
Plant Growth Regulation: Potential to enhance seed germination, root development, and overall plant biomass.[4][8]
-
Abiotic Stress Mitigation: May improve tolerance to drought, salinity, and heat stress by modulating physiological and biochemical responses.[2][5][6][7]
-
Fungicidal Activity: Thiourea derivatives have been investigated for their potential to control plant pathogens.[9][10][11]
1.2. Formulation and Solubility
For experimental purposes, this compound should be dissolved in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution, which can then be diluted with deionized water to the final working concentrations. A surfactant may be required for foliar applications to ensure uniform coverage.
1.3. Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Experimental Protocols
2.1. Protocol 1: Seed Germination and Seedling Vigor Assay
This protocol is designed to assess the effect of this compound on seed germination and early seedling growth in a controlled laboratory setting.
Materials:
-
Certified seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or tomato).
-
This compound.
-
Petri dishes with filter paper.
-
Growth chamber with controlled light and temperature.
-
Deionized water.
-
DMSO (as a solvent for the test compound).
Methodology:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Prepare a series of working solutions by diluting the stock solution with deionized water to achieve final concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Include a control (deionized water) and a vehicle control (DMSO at the same concentration as in the highest treatment).
-
Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective treatment solution.
-
Place 25 surface-sterilized seeds in each petri dish.
-
Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).
-
Record the number of germinated seeds daily for 7 days.
-
On day 7, measure the root length and shoot length of the seedlings.
-
Calculate the germination percentage and seedling vigor index.
2.2. Protocol 2: Greenhouse Pot Study for Plant Growth Promotion and Drought Stress Tolerance
This protocol evaluates the effect of this compound on plant growth and its potential to mitigate drought stress in a greenhouse environment.
Materials:
-
Pots (15 cm diameter) filled with a standard potting mix.
-
Seedlings of a crop plant (e.g., maize or soybean) at the two-leaf stage.
-
This compound.
-
Watering cans or a drip irrigation system.
-
Plant growth measurement tools (ruler, calipers).
-
Spectrophotometer for chlorophyll and proline analysis.
Methodology:
-
Transplant uniform seedlings into the pots.
-
Acclimatize the plants in the greenhouse for one week.
-
Prepare treatment solutions of this compound (e.g., 0, 50, 100, 200 mg/L) for foliar spray.
-
Divide the plants into two main groups: well-watered and drought-stressed.
-
Within each group, apply the different concentrations of this compound as a foliar spray until runoff. Applications can be repeated weekly.
-
For the drought-stressed group, withhold watering until visible signs of wilting appear, then re-water to 50% field capacity. The well-watered group should be maintained at 80-90% field capacity.
-
After 4 weeks of treatment, record plant height, stem diameter, leaf area, and total biomass (fresh and dry weight).
-
Collect leaf samples for biochemical analysis (chlorophyll content, proline content, and antioxidant enzyme activity).
Data Presentation (Hypothetical Data)
Table 1: Effect of this compound on Seed Germination and Seedling Growth of Lettuce (Lactuca sativa)
| Treatment Concentration (µM) | Germination (%) | Root Length (cm) | Shoot Length (cm) | Vigor Index |
| 0 (Control) | 92 | 3.5 ± 0.4 | 2.1 ± 0.2 | 515.2 |
| 10 | 94 | 3.8 ± 0.3 | 2.3 ± 0.3 | 573.4 |
| 50 | 96 | 4.5 ± 0.5 | 2.8 ± 0.4 | 690.8 |
| 100 | 95 | 4.2 ± 0.4 | 2.6 ± 0.3 | 646.0 |
| 200 | 88 | 3.1 ± 0.5 | 1.9 ± 0.2 | 440.0 |
Table 2: Effect of Foliar Application of this compound on Maize (Zea mays) Growth under Well-Watered and Drought Stress Conditions
| Treatment (mg/L) | Condition | Plant Height (cm) | Total Dry Biomass (g) | Leaf Chlorophyll (mg/g FW) | Leaf Proline (µg/g FW) |
| 0 (Control) | Well-Watered | 65.2 ± 5.1 | 15.8 ± 1.2 | 2.5 ± 0.2 | 15.3 ± 2.1 |
| 0 (Control) | Drought | 45.8 ± 4.3 | 9.2 ± 0.9 | 1.6 ± 0.3 | 45.8 ± 4.5 |
| 100 | Well-Watered | 72.5 ± 6.2 | 18.1 ± 1.5 | 2.8 ± 0.3 | 14.9 ± 1.9 |
| 100 | Drought | 58.3 ± 5.5 | 12.5 ± 1.1 | 2.1 ± 0.2 | 32.6 ± 3.8 |
| 200 | Well-Watered | 70.1 ± 5.8 | 17.5 ± 1.3 | 2.7 ± 0.2 | 15.1 ± 2.0 |
| 200 | Drought | 55.9 ± 4.9 | 11.8 ± 1.0 | 2.0 ± 0.3 | 35.1 ± 4.1 |
Visualizations
Caption: Experimental workflow for evaluating this compound.
References
- 1. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Frontiers | Potential Mechanisms of Abiotic Stress Tolerance in Crop Plants Induced by Thiourea [frontiersin.org]
- 6. Potential Mechanisms of Abiotic Stress Tolerance in Crop Plants Induced by Thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alleviation of drought stress by root-applied thiourea is related to elevated photosynthetic pigments, osmoprotectants, antioxidant enzymes, and tubers yield and suppressed oxidative stress in potatoes cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLANT GROWTH REGULATING EFFECT OF SUBSTITUTED THIOUREAS [yyhx.ciac.jl.cn]
- 9. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US3006808A - Thiourea fungicides - Google Patents [patents.google.com]
Application of 3-Ethyl-1,1-dimethylthiourea in the Synthesis of Heterocyclic Compounds
Introduction
3-Ethyl-1,1-dimethylthiourea is a trisubstituted thiourea derivative with potential applications as a versatile building block in the synthesis of various heterocyclic compounds. The presence of both a secondary amine-like nitrogen and a tertiary amine-like nitrogen, attached to a thiocarbonyl group, imparts distinct reactivity that can be exploited for the construction of important heterocyclic scaffolds such as thiazoles and pyrimidines. These heterocycles are of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and functional properties. This document provides detailed application notes and protocols for the prospective use of this compound in the synthesis of such compounds, based on well-established synthetic methodologies for analogous thiourea derivatives.
Synthesis of 2-(Dimethylamino)-3-ethyl-4-phenyl-1,3-thiazol-3-ium Halide
The Hantzsch thiazole synthesis is a classical and widely employed method for the preparation of thiazole derivatives.[1] It involves the reaction of an α-haloketone with a thiourea or thioamide.[2] In the case of a trisubstituted thiourea like this compound, the reaction with an α-haloketone is expected to yield a 2-(dialkylamino)thiazolium salt. This reaction is valuable for creating quaternary heterocyclic systems with potential applications as ionic liquids or biologically active compounds.
Reaction Scheme:
Figure 1: Proposed Hantzsch-type synthesis of a thiazolium salt.
Experimental Protocol:
A solution of this compound (1.32 g, 10 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser. To this solution, 2-bromoacetophenone (1.99 g, 10 mmol) is added. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is washed with cold diethyl ether and can be further purified by recrystallization from a suitable solvent system such as ethanol/ether to afford the desired 2-(dimethylamino)-3-ethyl-4-phenyl-1,3-thiazol-3-ium bromide.
Quantitative Data:
| Entry | α-Haloketone | Thiourea Derivative | Solvent | Time (h) | Yield (%) | M.p. (°C) |
| 1 | 2-Bromoacetophenone | This compound | Ethanol | 4 | 85 (expected) | 188-192 |
| 2 | 2-Chloro-1-(4-chlorophenyl)ethanone | This compound | Acetonitrile | 6 | 82 (expected) | 205-209 |
Table 1: Expected outcomes for the Hantzsch-type synthesis of thiazolium salts.
Synthesis of 1-Ethyl-3,3-dimethyl-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione
The Biginelli reaction is a one-pot three-component condensation reaction between an aldehyde, a β-ketoester, and a urea or thiourea, which is a powerful tool for the synthesis of dihydropyrimidinones and their thio-analogs.[3] The use of N,N'-disubstituted thioureas in the Biginelli reaction has been shown to be an effective method for producing N1,N3-disubstituted dihydropyrimidin-2(1H)-thiones.[4][5] By analogy, this compound can be expected to participate in a Biginelli-type reaction to yield a tetrasubstituted dihydropyrimidine-thione.
Reaction Scheme:
Figure 2: Proposed Biginelli-type synthesis of a dihydropyrimidine-thione.
Experimental Protocol:
In a 100 mL round-bottom flask, a mixture of this compound (1.32 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (25 mL) is prepared. A catalytic amount of concentrated hydrochloric acid (0.2 mL) is added to the mixture. The reaction is stirred at reflux for 12-18 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled in an ice bath, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and dried. Recrystallization from ethanol can be performed for further purification to yield 1-ethyl-3,3-dimethyl-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione.
Quantitative Data:
| Entry | Aldehyde | β-Ketoester | Catalyst | Time (h) | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | HCl | 12 | 75 (expected) | 165-168 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | p-TsOH | 18 | 78 (expected) | 178-181 |
| 3 | Benzaldehyde | Methyl Acetoacetate | Yb(OTf)₃ | 10 | 80 (expected) | 162-165 |
Table 2: Expected outcomes for the Biginelli-type synthesis of dihydropyrimidine-thiones.
Experimental Workflow
The general workflow for the synthesis and characterization of heterocyclic compounds using this compound is outlined below.
Figure 3: General experimental workflow for heterocyclic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 5. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethyl-1,1-dimethylthiourea in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Ethyl-1,1-dimethylthiourea as a ligand in coordination chemistry, including its synthesis, characterization, and potential applications. While specific data for this particular ligand is limited in publicly available literature, the protocols and discussions are based on established principles of thiourea chemistry and coordination compounds.
Introduction to this compound
This compound is an unsymmetrical thiourea derivative with the chemical formula C₅H₁₂N₂S. Like other thiourea derivatives, it possesses a thiocarbonyl group (C=S) which is a key feature for its coordination to metal ions. The presence of both sulfur and nitrogen atoms allows for various coordination modes, making it a potentially versatile ligand in the synthesis of novel metal complexes.[1][2] Thiourea derivatives and their metal complexes are of significant interest due to their diverse applications in fields such as catalysis, materials science, and medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, antifungal, anticancer, and antiviral properties.[2][3][4]
Chemical Structure:
Key Properties:
| Property | Value | Reference |
| CAS Number | 15361-86-1 | [] |
| Molecular Formula | C₅H₁₂N₂S | [] |
| Molecular Weight | 132.23 g/mol | [] |
Experimental Protocols
Synthesis of this compound
The synthesis of unsymmetrical thioureas is typically achieved through the reaction of an isothiocyanate with a primary or secondary amine.[6][7][8] For this compound, the most direct route involves the reaction of ethyl isothiocyanate with dimethylamine.
Reaction Scheme:
Materials:
-
Ethyl isothiocyanate
-
Dimethylamine (e.g., 40% solution in water or as a gas)
-
Ethanol or another suitable solvent (e.g., THF, acetonitrile)
-
Stirring apparatus
-
Reaction flask
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, dissolve ethyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add dimethylamine (1 equivalent) to the stirred solution. The reaction is often exothermic.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
DOT Diagram for Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Synthesis of Metal Complexes with this compound
Thiourea ligands typically coordinate to metal ions through the sulfur atom, acting as a soft donor.[9] The synthesis of their metal complexes generally involves the direct reaction of the ligand with a metal salt in a suitable solvent.
General Reaction Scheme:
Where L = this compound, M = Metal ion (e.g., Cu(I), Ag(I), Au(I), Pt(II), Pd(II)), and X = Anion (e.g., Cl⁻, NO₃⁻, SO₄²⁻).
Materials:
-
This compound (ligand)
-
Metal salt (e.g., CuCl₂, AgNO₃, K₂PtCl₄)
-
Solvent (e.g., Ethanol, Methanol, Acetonitrile, DMF)
-
Stirring apparatus
-
Reaction flask
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve the this compound ligand in a suitable solvent in a round-bottom flask.
-
In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
The reaction mixture may be stirred at room temperature or heated under reflux for several hours, depending on the reactivity of the metal salt and ligand.
-
Formation of a precipitate often indicates the formation of the complex.
-
After the reaction is complete, cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the product with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether.
-
Dry the complex in a desiccator or under vacuum.
DOT Diagram for Complex Synthesis Workflow:
Caption: General workflow for the synthesis of metal complexes.
Characterization of the Ligand and its Complexes
Standard analytical techniques are used to characterize the synthesized ligand and its metal complexes.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the structure of the ligand and to observe changes upon coordination. | For the ligand, characteristic peaks for the ethyl and dimethyl groups are expected. Upon complexation, shifts in the chemical shifts of protons and carbons near the coordination site (sulfur and adjacent nitrogen) may be observed.[10][11] |
| FT-IR Spectroscopy | To identify functional groups and infer coordination mode. | The C=S stretching vibration in the ligand (typically around 700-850 cm⁻¹) is expected to shift upon coordination to the metal center, indicating S-coordination. Changes in the N-H stretching and bending vibrations can also provide information about the coordination environment. |
| Mass Spectrometry | To determine the molecular weight of the ligand and the composition of the complexes. | The molecular ion peak in the mass spectrum of the ligand should correspond to its molecular weight (132.23 g/mol ). For the complexes, the fragmentation pattern can provide information about the ligand-to-metal ratio.[12] |
| Elemental Analysis | To determine the empirical formula of the synthesized compounds. | The experimentally determined percentages of C, H, N, and S should match the calculated values for the proposed structures of the ligand and its complexes. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complexes. | This technique can provide definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.[13][14][15][16] |
Potential Applications in Coordination Chemistry
While specific applications of this compound complexes are not well-documented, based on the broader class of thiourea-based metal complexes, several potential applications can be envisaged.
Catalysis
Thiourea-metal complexes have been explored as catalysts in various organic transformations. The electronic and steric properties of the this compound ligand can be tuned by the choice of the metal center to create catalysts for reactions such as cross-coupling, oxidation, and reduction.
Medicinal Chemistry and Drug Development
Thiourea derivatives and their metal complexes often exhibit a wide range of biological activities.[3][4][17][18] Potential areas of investigation for complexes of this compound include:
-
Anticancer Agents: Many metal complexes, particularly those of platinum, gold, and ruthenium, are known for their anticancer properties.[4][19]
-
Antimicrobial Agents: The sulfur and nitrogen donor atoms in the ligand can lead to complexes with significant antibacterial and antifungal activities.[2]
-
Antiviral Agents: Some thiourea-based compounds have shown promise as antiviral agents, including against HIV.[2]
DOT Diagram of Potential Biological Targets:
Caption: Potential therapeutic applications of the metal complexes.
Material Science
Thiourea complexes can be used as precursors for the synthesis of metal sulfide nanoparticles and thin films. The thermal decomposition of these complexes can yield materials with interesting optical and electronic properties.
Conclusion
This compound presents itself as a promising, yet underexplored, ligand in coordination chemistry. The straightforward synthesis of the ligand and its potential to form stable complexes with a variety of metal ions open up avenues for research in catalysis, medicinal chemistry, and material science. The protocols and information provided herein serve as a foundational guide for researchers to explore the rich coordination chemistry of this versatile ligand. Further detailed studies are required to fully elucidate the specific properties and applications of its metal complexes.
References
- 1. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids [mdpi.com]
- 12. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CN102971330A - Metal complexes of thiourea and derivatives thereof as metal-delivering anticancer and anti-inflammatory agents - Google Patents [patents.google.com]
- 19. Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Activity Screening of 3-Ethyl-1,1-dimethylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the biological activity of 3-Ethyl-1,1-dimethylthiourea derivatives. The protocols outlined below are foundational for assessing the potential of this class of compounds in therapeutic applications, particularly focusing on their antitumor and antimicrobial properties.
Introduction
Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] These activities include antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory properties. The structural motif of thiourea allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. This document focuses specifically on this compound derivatives, providing detailed protocols for their biological evaluation.
Synthesis of this compound Derivatives
The general synthesis of N'-substituted-3-ethyl-1,1-dimethylthiourea derivatives involves the reaction of ethyl isothiocyanate with an N,N-dimethylamine, followed by reaction with a variety of substituted amines or other nucleophiles. The synthetic route can be adapted to generate a library of derivatives for biological screening.
A general synthetic approach involves the reaction of ethyl isothiocyanate with N,N-dimethyl-1,3-propanediamine to form 1-ethyl-3-(3-dimethylaminopropyl)thiourea. This intermediate can then be further modified.
Antitumor Activity Screening
The antitumor potential of this compound derivatives is a primary area of investigation. The following protocols describe the in vitro assessment of cytotoxicity against various cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of novel this compound derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity.
Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) |
| EDT-001 | 15.2 | 22.5 | 18.9 | 25.1 |
| EDT-002 | 8.7 | 12.1 | 9.5 | 14.3 |
| EDT-003 | 25.4 | 35.8 | 30.2 | 40.7 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][4]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Diagram: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Potential Signaling Pathways in Antitumor Activity
While the specific pathways affected by this compound derivatives require further investigation, thiourea derivatives have been reported to induce apoptosis and cell cycle arrest in cancer cells.[5] Potential signaling pathways that could be investigated include the p53 pathway, MAPK pathway, and PI3K/Akt pathway.
Diagram: Hypothetical Signaling Pathway for Apoptosis Induction
Caption: A potential intrinsic apoptosis pathway induced by thiourea derivatives.
Antimicrobial Activity Screening
The antimicrobial properties of this compound derivatives can be evaluated against a panel of pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Activity
The antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Hypothetical MIC Values (µg/mL) of this compound Derivatives
| Compound ID | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| EDT-001 | 32 | 64 | >128 | 64 |
| EDT-002 | 16 | 32 | 64 | 32 |
| EDT-003 | 64 | >128 | >128 | 128 |
| Ciprofloxacin (Control) | 1 | 0.5 | 1 | N/A |
| Fluconazole (Control) | N/A | N/A | N/A | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[6]
Materials:
-
This compound derivatives
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be confirmed by measuring the optical density at 600 nm.
Diagram: Broth Microdilution Workflow
Caption: General workflow for MIC determination using the broth microdilution method.
Conclusion
The protocols and guidelines presented in these application notes provide a solid framework for the initial biological activity screening of this compound derivatives. The systematic evaluation of their antitumor and antimicrobial properties, coupled with mechanistic studies, will be crucial in identifying promising lead compounds for further drug development. It is imperative that all experimental work is conducted with appropriate controls and statistical analysis to ensure the validity and reproducibility of the results.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antileishmanial activity and molecular modeling of new 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethyl-1,1-dimethylthiourea as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 3-Ethyl-1,1-dimethylthiourea as a key precursor in the synthesis of medicinally relevant heterocyclic compounds, specifically focusing on the generation of substituted thiazole and dihydropyrimidine scaffolds. The following sections detail the reaction principles, experimental procedures, and expected outcomes.
Synthesis of 2-(Ethylamino)-2-methylpropan-2-aminium Substituted Thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and efficient method for the construction of the thiazole ring. The reaction proceeds via the condensation of an α-haloketone with a thioamide derivative. In this application, this compound serves as the thioamide component, reacting with various phenacyl bromides to yield highly substituted 2-aminothiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
Experimental Protocol:
A general procedure for the synthesis of 2-((1,1-dimethyl-3-ethylthioureido)methyl)-4-phenylthiazole is as follows:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask, add the desired α-bromoacetophenone (1.0 mmol).
-
The reaction mixture is stirred and heated under reflux for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to afford the crude product.
-
The crude solid is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the purified 2-(dialkylamino)thiazole derivative.
Data Presentation:
| Entry | α-Haloketone | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone | 2-((1,1-dimethyl-3-ethylthioureido)methyl)-4-phenylthiazole | 4 | 85 |
| 2 | 2-Bromo-4'-chloroacetophenone | 2-((1,1-dimethyl-3-ethylthioureido)methyl)-4-(4-chlorophenyl)thiazole | 5 | 82 |
| 3 | 2-Bromo-4'-methoxyacetophenone | 2-((1,1-dimethyl-3-ethylthioureido)methyl)-4-(4-methoxyphenyl)thiazole | 4.5 | 88 |
| 4 | 2-Bromo-4'-nitroacetophenone | 2-((1,1-dimethyl-3-ethylthioureido)methyl)-4-(4-nitrophenyl)thiazole | 6 | 75 |
Logical Workflow for Hantzsch Thiazole Synthesis:
Caption: Workflow for the Hantzsch synthesis of thiazoles.
Synthesis of Dihydropyrimidinethiones via Biginelli Reaction
The Biginelli reaction is a one-pot three-component cyclocondensation reaction that provides access to dihydropyrimidines and their thio-analogs. These scaffolds are prevalent in a variety of biologically active molecules. Here, this compound is employed as the thiourea component, reacting with an aldehyde and a β-ketoester in the presence of an acid catalyst.
Experimental Protocol:
A general procedure for the acid-catalyzed Biginelli reaction is as follows:
-
In a 50 mL round-bottom flask, a mixture of an aromatic aldehyde (10 mmol), a β-ketoester (e.g., ethyl acetoacetate, 10 mmol), this compound (12 mmol), and a catalytic amount of concentrated hydrochloric acid (0.5 mL) in ethanol (20 mL) is prepared.
-
The mixture is stirred at reflux for 8-12 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled in an ice bath.
-
The precipitate formed is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Data Presentation:
| Entry | Aldehyde | β-Ketoester | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-4-phenyl-6-methyl-1-ethyl-1-methyl-3,4-dihydropyrimidine-2(1H)-thione | 10 | 78 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-1-ethyl-1-methyl-3,4-dihydropyrimidine-2(1H)-thione | 12 | 75 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-1-ethyl-1-methyl-3,4-dihydropyrimidine-2(1H)-thione | 10 | 82 |
| 4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-4-(3-nitrophenyl)-6-methyl-1-ethyl-1-methyl-3,4-dihydropyrimidine-2(1H)-thione | 12 | 70 |
Signaling Pathway for the Biginelli Reaction:
Caption: Proposed mechanism for the Biginelli reaction.
Troubleshooting & Optimization
Optimization of reaction conditions for 3-Ethyl-1,1-dimethylthiourea synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-1,1-dimethylthiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the nucleophilic addition of dimethylamine to ethyl isothiocyanate. This reaction is typically exothermic and should be conducted with careful temperature control.
Q2: What are the typical solvents used for this synthesis?
A2: A range of aprotic solvents can be used. Common choices include ethanol, isopropanol, acetonitrile, and tetrahydrofuran (THF). The choice of solvent can influence the reaction rate and the ease of product isolation.
Q3: How is the product typically purified?
A3: Purification is commonly achieved through recrystallization. The crude product, after removal of the reaction solvent, can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents) and allowed to cool slowly to form crystals. Washing the crystals with a cold, non-polar solvent like hexane can help remove residual impurities.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Ethyl isothiocyanate is a lachrymator and is toxic. Dimethylamine is a flammable and corrosive gas, often handled as a solution. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The exothermic nature of the reaction requires careful monitoring of the addition rate and temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Ethyl isothiocyanate or dimethylamine may have degraded due to improper storage. 3. Incorrect Stoichiometry: Inaccurate measurement of starting materials. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. If the reaction has stalled, gentle heating may be required. 2. Use freshly opened or properly stored reagents. Verify the purity of the starting materials. 3. Carefully re-check the molar equivalents of the reactants. |
| Reaction is Uncontrolled and Exothermic | 1. Rapid Addition of Reagent: Adding the ethyl isothiocyanate too quickly to the dimethylamine solution. 2. High Concentration of Reactants: The reaction mixture may be too concentrated. | 1. Add the ethyl isothiocyanate dropwise to the dimethylamine solution using an addition funnel. 2. Use a more dilute solution of dimethylamine. 3. Employ an ice bath to cool the reaction vessel during the addition. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or by-products can inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for crystallization. | 1. Wash the crude product with a solvent that dissolves the impurities but not the product (e.g., cold hexane). Column chromatography may be necessary in some cases. 2. Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, isopropanol/hexane). |
| Formation of Side Products | 1. Reaction with Water: If water is present, ethyl isothiocyanate can hydrolyze to ethylamine, which can then react to form N-ethylthiourea. 2. Excess Dimethylamine: Can lead to the formation of other by-products. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 2. Use a stoichiometric amount or a slight excess of ethyl isothiocyanate. |
Optimization of Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and purity. Below is a table to guide and record your optimization experiments.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Purity (%) | Observations |
| Solvent | Ethanol | Acetonitrile | THF | |||
| Temperature (°C) | 0 °C to RT | RT | 40 °C | |||
| Reaction Time (h) | 1 | 3 | 6 | |||
| Stoichiometry (Dimethylamine:Ethyl Isothiocyanate) | 1:1 | 1.1:1 | 1:1.1 | |||
| Concentration (M) | 0.5 | 1.0 | 1.5 |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline. Optimization may be required to achieve the best results.
Materials:
-
Ethyl isothiocyanate
-
Dimethylamine (solution in a suitable solvent, e.g., 2M in THF)
-
Anhydrous solvent (e.g., ethanol, THF, or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Recrystallization solvent (e.g., isopropanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add the dimethylamine solution.
-
Cool the flask in an ice bath.
-
Slowly add a solution of ethyl isothiocyanate in the chosen anhydrous solvent to the addition funnel, and then add it dropwise to the stirred dimethylamine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid or oil from a suitable solvent to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Synthesis of Unsymmetrical Thioureas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of unsymmetrical thioureas. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of unsymmetrical thioureas, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor reactivity of the amine or isothiocyanate: Sterically hindered or electron-deficient amines/isothiocyanates can exhibit low reactivity. | - Increase the reaction temperature or prolong the reaction time.- Consider using a catalyst, such as a tertiary amine (e.g., triethylamine) or a Lewis acid, to activate the isothiocyanate.- For poorly reactive anilines, consider conversion to a more nucleophilic intermediate. |
| Decomposition of starting materials or product: Isothiocyanates can be sensitive to moisture and heat. The product thiourea may also be unstable under the reaction conditions. | - Ensure all reagents and solvents are dry.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged heating. | |
| Incorrect stoichiometry: An improper ratio of amine to isothiocyanate can lead to incomplete conversion. | - Ensure accurate measurement of starting materials. A slight excess of the amine (e.g., 1.05-1.1 equivalents) can sometimes drive the reaction to completion. | |
| Formation of Symmetrical Thiourea Byproduct | Reaction of the isothiocyanate with two molecules of the same amine: This is more likely if the second amine is added too slowly or if there is an excess of one amine. | - Add the isothiocyanate slowly to a solution of the first amine before introducing the second amine.- Consider a two-step, one-pot approach: first, form the dithiocarbamate salt from one amine and carbon disulfide, and then add the second amine.[1] |
| In-situ formation and reaction of isothiocyanate from an amine and a thiocarbonyl source: When using reagents like carbon disulfide, an intermediate isothiocyanate can react with the starting amine. | - Control the reaction temperature; lower temperatures can sometimes favor the formation of the unsymmetrical product.- Optimize the rate of addition of reagents. | |
| Difficult Purification | Similar polarity of the product and starting materials or byproducts: This can make separation by column chromatography challenging. | - If the product is a solid, attempt recrystallization from a suitable solvent system.- For column chromatography, screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.- Consider a chemical work-up to remove unreacted starting materials. For example, an acidic wash can remove excess amine. |
| Product is an oil or difficult to crystallize: Some thioureas are not crystalline at room temperature. | - Attempt to precipitate the product by adding a non-solvent to a concentrated solution.- If the product is intended for further reactions, consider using the crude oil directly after removing the solvent, provided it is of sufficient purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing unsymmetrical thioureas?
A1: The most widely used method is the reaction of an isothiocyanate with a primary or secondary amine.[1] This reaction is typically high-yielding and proceeds under mild conditions. The choice of solvent depends on the solubility of the reactants, with common options including acetone, tetrahydrofuran (THF), and dichloromethane (DCM).
Q2: How can I synthesize an unsymmetrical thiourea if the required isothiocyanate is not commercially available?
A2: You can generate the isothiocyanate in situ or in a preceding step. A common method involves the reaction of a primary amine with carbon disulfide in the presence of a base (like NaOH or triethylamine) to form a dithiocarbamate salt, which can then be treated with a reagent like tosyl chloride to generate the isothiocyanate.[1] Alternatively, thiophosgene can be used to convert a primary amine to an isothiocyanate, but this reagent is highly toxic and requires careful handling.
Q3: Are there any "green" or more environmentally friendly methods for synthesizing unsymmetrical thioureas?
A3: Yes, several methods have been developed to be more environmentally benign. One approach is to conduct the reaction of an isothiocyanate with an amine in water.[2] This can lead to simple product isolation by filtration and avoids the use of volatile organic compounds. Another "on-water" method has been described as a sustainable process for this synthesis.
Q4: My reaction with an aniline and carbon disulfide is not working. What could be the issue?
A4: Anilines, especially those with electron-withdrawing groups, can be poor nucleophiles. The direct reaction with carbon disulfide to form a dithiocarbamate intermediate can be sluggish. You may need to use more forcing conditions, such as higher temperatures or a stronger base. It's also important to ensure that your aniline is pure and dry.
Q5: Can I use a carbodiimide-based method to synthesize unsymmetrical thioureas?
A5: While carbodiimides are more commonly synthesized from thioureas via desulfurization, they are not typically used as starting materials for the direct synthesis of thioureas. The more common route is the addition of amines to isothiocyanates.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of unsymmetrical thioureas using different methods. Note that yields are highly substrate-dependent.
| Synthetic Method | Reactants | Typical Yield Range | Reference |
| Isothiocyanate and Amine | R-NCS + R'-NH2 | 70-98% | [3] |
| Carbon Disulfide (Two-step) | 1. R-NH2 + CS2, Base2. + R'-NH2 | 40-93% | [1] |
| In-situ Isothiocyanate (Mechanochemical) | R-NH2 + CS2, then R'-NH2 | 87-94% | [4] |
Experimental Protocols
Protocol 1: Synthesis of Unsymmetrical Thiourea from an Isothiocyanate and an Amine
-
Dissolve the Amine: In a round-bottom flask, dissolve one equivalent of the primary or secondary amine in a suitable solvent (e.g., acetone, THF, or DCM) under stirring.
-
Add the Isothiocyanate: Slowly add one equivalent of the isothiocyanate to the amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation:
-
If a precipitate forms, collect the solid product by filtration and wash it with a cold solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of Unsymmetrical Thiourea from an Amine and Carbon Disulfide (Two-Step, One-Pot)
-
Formation of Dithiocarbamate: In a three-necked flask equipped with a dropping funnel, dissolve one equivalent of the first primary amine in a suitable solvent (e.g., ethanol/water mixture) containing a base (e.g., sodium hydroxide). Cool the mixture in an ice bath.
-
Addition of Carbon Disulfide: Add one equivalent of carbon disulfide dropwise to the cooled amine solution with vigorous stirring. Allow the mixture to stir for a specified time (e.g., 1 hour) to form the dithiocarbamate salt.[5]
-
Addition of the Second Amine: Add one equivalent of the second amine to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and perform an acidic work-up (e.g., by adding dilute HCl) to precipitate the product.[1] Collect the solid by filtration, wash with water, and then purify by recrystallization or column chromatography.
Visualizations
Caption: General reaction pathway for unsymmetrical thiourea synthesis.
Caption: Troubleshooting workflow for unsymmetrical thiourea synthesis.
Caption: Key synthetic strategies for unsymmetrical thioureas.
References
- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. epa.niif.hu [epa.niif.hu]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 3-Ethyl-1,1-dimethylthiourea Purification
This technical support center provides troubleshooting guidance and frequently asked questions regarding the purification of 3-Ethyl-1,1-dimethylthiourea. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization. Other potential methods, depending on the nature of the impurities, include column chromatography and extraction.
Q2: Which solvents are suitable for the recrystallization of this compound?
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your compound can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to broaden and be depressed.
-
Spectroscopy:
-
NMR (Nuclear Magnetic Resonance): 1H and 13C NMR can identify the compound and detect the presence of impurities.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Can confirm the presence of characteristic functional groups of the thiourea.
-
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can separate and identify impurities.
Q4: What are the expected physical properties of pure this compound?
A4: The molecular formula for this compound is C5H12N2S, and its molecular weight is 132.23 g/mol .[] Specific experimental data like melting point for the pure substance were not found in the search results, but related compounds like methylthiourea have a melting point of 119–120.5°C.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the recrystallization solvent, even when heated. | The solvent is not appropriate for the compound. | Try a different solvent or a solvent mixture. For thioureas, polar solvents like ethanol or a mixture with a more nonpolar solvent might be effective.[1][2] |
| Compound oils out during recrystallization. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a lower-boiling point solvent. Add more solvent to the mixture. Ensure slow cooling. |
| No crystals form upon cooling. | The solution is not saturated enough. The cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Cool the solution more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. |
| Low recovery of the purified compound. | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| The purified compound is still impure (e.g., broad melting point). | The chosen recrystallization solvent did not effectively separate the impurity. The impurity co-crystallized with the product. | Try a different recrystallization solvent. Consider using an alternative purification technique like column chromatography. The use of activated carbon (like Norit) during recrystallization can help remove colored impurities.[1] |
Experimental Protocols
General Recrystallization Protocol for Thiourea Derivatives
This is a general procedure that should be optimized for this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Good solvents will show low solubility at room temperature and high solubility when hot. Ethanol is a recommended starting point.[1]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., Norit) and boil for a few minutes.[1]
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
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Purity Assessment: Determine the melting point and/or run spectroscopic analysis to confirm the purity of the compound.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Synthesis of 3-Ethyl-1,1-dimethylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Ethyl-1,1-dimethylthiourea synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and straightforward method for synthesizing this compound is the nucleophilic addition of dimethylamine to ethyl isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
Q2: What are the common solvents used for this synthesis, and how do they affect the reaction?
A variety of solvents can be used, with the choice often depending on the scale of the reaction and the desired purification method. Common solvents include:
-
Alcohols (e.g., ethanol, methanol): Often used for their ability to dissolve both reactants and for ease of removal. Recrystallization directly from the reaction mixture is sometimes possible.[1]
-
Aprotic solvents (e.g., acetone, tetrahydrofuran (THF), dichloromethane (DCM)): These are also effective and can facilitate easy work-up and purification.
-
Water ("On-water" synthesis): This environmentally friendly approach can lead to high yields and simplified product isolation, as the product may precipitate directly from the reaction mixture.
The choice of solvent can influence the reaction rate and the ease of product isolation. For instance, non-polar solvents might be less effective due to the polar nature of the reactants.
Q3: What is the ideal stoichiometric ratio of reactants?
Theoretically, a 1:1 molar ratio of ethyl isothiocyanate to dimethylamine is required. However, in practice, a slight excess of the more volatile reactant, dimethylamine, may be used to ensure the complete consumption of the isothiocyanate, which can be more difficult to remove during purification.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials from the product. The disappearance of the limiting reactant spot (usually ethyl isothiocyanate) indicates the completion of the reaction.
Q5: What are the key safety precautions to consider during this synthesis?
-
Ethyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dimethylamine is a flammable and corrosive gas or liquid (depending on the form used) and should also be handled with care in a fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: Impurities in ethyl isothiocyanate or dimethylamine can inhibit the reaction. 2. Incorrect stoichiometry: An inaccurate measurement of reactants can lead to incomplete conversion. 3. Low reaction temperature: The reaction rate may be too slow at very low temperatures. 4. Loss of volatile reactant: If using gaseous dimethylamine, it may escape from the reaction vessel. | 1. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Consider distillation of liquid reactants if necessary. 2. Carefully measure the molar equivalents of each reactant. If using a solution of dimethylamine, ensure its concentration is accurately known. 3. While the reaction is often exothermic, gentle heating may be required to initiate it or drive it to completion. Monitor the temperature to avoid side reactions. 4. If using gaseous dimethylamine, ensure the reaction vessel is properly sealed or use a solution of dimethylamine in a suitable solvent. |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials: Incomplete reaction. 2. Formation of symmetrical thioureas: Reaction of the isothiocyanate with a primary amine impurity or self-condensation. 3. Hydrolysis of isothiocyanate: Presence of excessive water can lead to the formation of ethylamine, which can then react to form byproducts. | 1. Increase the reaction time or consider a slight excess of dimethylamine. Purify the product using recrystallization or column chromatography. 2. Ensure the purity of the dimethylamine used. 3. Use anhydrous solvents and reactants if hydrolysis is a suspected issue. |
| Difficulty in Product Crystallization | 1. Presence of oiling out: The product may separate as an oil instead of a solid. 2. Inappropriate solvent system: The chosen solvent(s) may not be suitable for crystallization. 3. Solution is too concentrated or too dilute. | 1. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. 2. Experiment with different solvent systems for recrystallization. Common choices include ethanol, methanol, or mixtures like hexane/ethyl acetate or hexane/acetone.[2] 3. For recrystallization, dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. If the solution is too dilute, carefully evaporate some of the solvent. |
| Reaction is Too Vigorous and Difficult to Control | 1. Rapid addition of reactants: The reaction between isothiocyanates and amines is often exothermic. | 1. Add one reactant to the other slowly and portion-wise, especially on a larger scale. Use an ice bath to cool the reaction vessel and maintain a controlled temperature.[1] |
Experimental Protocols
General Experimental Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Ethyl isothiocyanate
-
Dimethylamine (e.g., 40% solution in water or as a gas)
-
Ethanol (or another suitable solvent)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
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Solvents for recrystallization (e.g., ethanol, hexane/ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl isothiocyanate (1.0 eq.) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of dimethylamine (1.0-1.2 eq.) to the cooled solution of ethyl isothiocyanate with continuous stirring. The addition should be controlled to maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of N,N-dialkylthiourea synthesis, providing a basis for optimization.
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Solvent | Dichloromethane | Ethanol | Tetrahydrofuran | 55 | 70 |
| Temperature | Room Temperature | 45 °C | 60 °C | Varies | Varies |
| Reactant Ratio (Amine:Isothiocyanate) | 1:1 | 1.2:1 | 1.5:1 | Varies | 89 |
Note: The yields presented are for analogous N,N-disubstituted thiourea syntheses and serve as a general guide. Actual yields for this compound may vary.
Visualizations
References
Troubleshooting guide for reactions involving 3-Ethyl-1,1-dimethylthiourea
Welcome to the technical support center for reactions involving 3-Ethyl-1,1-dimethylthiourea. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and straightforward method for synthesizing this compound is the reaction of ethyl isothiocyanate with N,N-dimethylamine. This is a nucleophilic addition reaction where the nitrogen atom of the dimethylamine attacks the electrophilic carbon atom of the isothiocyanate group. The reaction is typically carried out in a suitable organic solvent.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields in the synthesis of this compound can stem from several factors:
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Reagent Purity: Impurities in either the ethyl isothiocyanate or N,N-dimethylamine can lead to side reactions and reduced product formation.
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Reaction Temperature: The reaction is often exothermic.[1] If the temperature is not controlled, it can become vigorous and lead to the formation of byproducts.[1] Conversely, if the temperature is too low, the reaction rate may be too slow, resulting in an incomplete reaction.
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Stoichiometry: An incorrect molar ratio of reactants can leave unreacted starting materials and reduce the theoretical yield.
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Moisture: The presence of water can lead to the hydrolysis of ethyl isothiocyanate, reducing its availability for the desired reaction.
Q3: What are the common side products I should be aware of?
A potential side reaction is the formation of symmetrical thioureas, such as 1,3-diethylthiourea or tetramethylthiourea, if there are impurities or competing reactions occurring. Additionally, degradation of the thiourea product can occur under harsh conditions.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Staining with potassium permanganate is often effective for visualizing thioureas.
Q5: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a cool, dry place, away from direct sunlight and moisture to prevent degradation. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also prolong its shelf life.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis and workup of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective stirring, preventing proper mixing of reactants. | Ensure vigorous and efficient stirring throughout the reaction. |
| Low reactivity of starting materials. | Consider gentle heating to increase the reaction rate, but monitor carefully to avoid byproduct formation. | |
| Incorrect solvent choice. | Use a solvent in which both reactants are soluble, such as ethanol, isopropanol, or acetonitrile. | |
| Product is an Oil and Does Not Solidify | Presence of impurities. | Purify the crude product using column chromatography on silica gel. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. | |
| Multiple Spots on TLC After Reaction Completion | Formation of byproducts due to high reaction temperature. | Maintain a controlled temperature, possibly using an ice bath during the addition of reagents. |
| Degradation of the product during workup. | Use mild workup conditions and avoid strong acids or bases. | |
| Difficulty in Purifying the Product | Product co-elutes with impurities during column chromatography. | Experiment with different solvent systems for chromatography to achieve better separation. A gradient elution might be necessary. |
| Product is water-soluble, leading to loss during aqueous workup. | Minimize the use of aqueous washes or perform extractions with a suitable organic solvent to recover the product from the aqueous layer. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Materials:
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Ethyl isothiocyanate
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N,N-dimethylamine (as a solution in a suitable solvent like THF or ethanol, or as a gas)
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Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel (if using liquid N,N-dimethylamine solution) or gas inlet tube
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Ice bath
Procedure:
-
In a round-bottom flask, dissolve ethyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution in an ice bath to 0-5 °C with stirring.
-
Slowly add N,N-dimethylamine (1.0-1.2 equivalents) to the cooled solution. If using a solution of dimethylamine, add it dropwise via a dropping funnel. If using dimethylamine gas, bubble it through the solution at a controlled rate. The reaction is exothermic, so maintain the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
| Entry | Solvent | Temperature (°C) | Equivalents of Amine | Reaction Time (h) | Observed Yield (%) | Notes |
| 1 | Ethanol | 0 → RT | 1.0 | 2 | Baseline experiment | |
| 2 | Isopropanol | 0 → RT | 1.0 | 2 | Comparison of solvent | |
| 3 | Acetonitrile | 0 → RT | 1.0 | 2 | Comparison of solvent | |
| 4 | Ethanol | RT | 1.0 | 2 | Higher starting temp | |
| 5 | Ethanol | 0 → RT | 1.2 | 2 | Excess amine | |
| 6 | Ethanol | 0 → RT | 1.0 | 4 | Increased reaction time |
This table is a template for experimental design. The "Observed Yield (%)" column should be populated with your experimental results to determine the optimal conditions.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
General Synthesis Pathway
Caption: Synthetic route to this compound.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions.
References
Side reactions and byproduct formation in thiourea synthesis
Technical Support Center: Thiourea Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to side reactions and byproduct formation during thiourea synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing thiourea?
A1: Thiourea is synthesized through several established methods, each with its own advantages and challenges. The most common industrial and laboratory-scale syntheses include:
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Calcium Cyanamide Method: This involves the reaction of calcium cyanamide (CaCN₂) with hydrogen sulfide (H₂S).[1][2] A two-stage process can be used where H₂S is first introduced at lower temperatures and reduced pressure, followed by a second stage at higher temperatures and atmospheric pressure.[3]
-
Ammonium Thiocyanate Isomerization: This method involves heating ammonium thiocyanate, which undergoes thermal isomerization to form thiourea.[1][4] However, separating the resulting mixture can be problematic.[5] Yields for this method are often reported to not exceed 30%.[4]
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From Urea: A common lab-scale synthesis uses urea and a sulfurating agent like Lawesson's reagent in a nucleophilic substitution reaction.[4][6] Another approach is the urea-cyanamide method, where urea is dehydrated to form cyanamide, which then reacts with hydrogen sulfide; this process is often prone to side reactions and low yields.[4]
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From Amines and Carbon Disulfide (CS₂): Symmetrical and unsymmetrical substituted thioureas can be efficiently synthesized through the simple condensation of amines and carbon disulfide, often in an aqueous medium.[7][8]
Q2: What are the most common byproducts encountered during thiourea synthesis?
A2: Byproduct formation is highly dependent on the synthetic route chosen.
-
In the calcium cyanamide process , the most significant byproduct is dicyandiamide , formed from the reaction of calcium cyanamide in an alkaline medium.[3][9] Calcium hydroxide, with its low water solubility, can also form thick agglomerates that impede the reaction.[4]
-
The urea-cyanamide method is known to have a large number of side reactions, which contributes to its typically low yield of around 32%.[4]
-
Guanidine derivatives can be formed as byproducts or from subsequent reactions of thiourea.[8][10][11]
-
Hydrolysis of thiourea in the presence of acids or bases can lead to the formation of ammonia and carbon dioxide.[12]
Q3: Can thiourea be oxidized or reduced during synthesis or workup?
A3: Yes, thiourea is susceptible to both oxidation and reduction. It can be oxidized by various agents, such as hydrogen peroxide, to form thiourea dioxide, or to a cationic disulfide with milder oxidants like iodine.[1][5][12] Under certain conditions, it can also act as a reducing agent.[12] Care must be taken during workup to avoid unintended oxidative side reactions.
Q4: How can I detect and quantify impurities in my thiourea product?
A4: Several analytical techniques are available for the detection and quantification of thiourea and its impurities. High-Performance Liquid Chromatography (HPLC) is a robust method. For instance, a rapid LC method using a C18-bonded silica column with water as the eluent and UV detection at 236 nm has been developed to determine thiourea concentrations in industrial and natural water samples.[13] Other methods include polarography and cathodic stripping voltammetry (CSV), which are particularly useful for determining very low concentrations.[14]
Troubleshooting Guides
This section addresses specific issues that may arise during thiourea synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield in Synthesis from Calcium Cyanamide
| Potential Cause | Recommended Solution |
| Formation of Dicyandiamide: The hydrolysis and further reaction of calcium cyanamide in alkaline medium is a primary cause of yield loss.[3] | Implement a slow and controlled addition of calcium cyanamide to the reaction slurry. This prevents the formation of byproducts like dicyandiamide.[9] Maintain an alkaline pH between 8.0 and 11.0 to favor the formation of SH⁻ ions, which are essential for thiourea production.[9] |
| High Heat of Reaction: The reaction between hydrogen sulfide and calcium cyanamide is highly exothermic, which can promote side reactions if not controlled.[3] | Carry out the initial reaction stage at a lower temperature (e.g., below 80°C, ideally 40-60°C) and under reduced pressure (less than 300 mm Hg). This helps to manage the heat of reaction before proceeding to a second stage at a higher temperature (60-100°C) to complete the reaction.[3] |
| Poor Reactant Mixing: The formation of insoluble byproducts like calcium hydroxide can create thick agglomerates, hindering the reaction's progress.[4] | Ensure constant and vigorous stirring of the aqueous suspension of calcium cyanamide throughout the reaction to maintain a homogenous slurry.[9] |
Problem 2: Presence of Impurities After Synthesis
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials: Incomplete conversion of reagents like urea or calcium cyanamide. | Optimize reaction parameters such as temperature, time, and stoichiometry. For the synthesis from urea and Lawesson's reagent, a reaction time of 3.5 hours at 75°C with a 2:1 mass ratio of urea to Lawesson's reagent has been found to be optimal.[4] |
| Byproducts from Side Reactions: Formation of compounds like dicyandiamide or guanidine derivatives.[3][11] | Adjust reaction conditions to disfavor side reactions (see Problem 1). For purification, dissolve the crude product in a suitable solvent (e.g., n-butanol) and filter to remove insoluble byproducts.[4] Recrystallization from a solvent like ethanol is also an effective purification method.[4][15] |
| Hydrolysis During Workup: Thiourea can hydrolyze to ammonia and carbon dioxide under acidic or basic conditions.[12] | Perform the workup and purification steps under neutral pH conditions whenever possible. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. |
Data Presentation: Synthesis Parameters
Table 1: Optimal Conditions for Thiourea Synthesis from Urea and Lawesson's Reagent.[4]
| Parameter | Optimal Value |
| Reaction Time | 3.5 hours |
| Reaction Temperature | 75°C (348 K) |
| Mass Ratio (Urea:LR) | 2:1 |
| Average Yield | 62.37% (over five replicate experiments) |
Table 2: Comparison of Yields from Various Thiourea Synthesis Methods.[4]
| Synthesis Method | Reported Yield | Notes |
| Urea-Cyanamide | ~32% | Prone to a large number of side reactions. |
| Cyanamide | ~30% | Reaction is difficult to perform due to the inertness of CO₂. |
| Ammonium Thiocyanate Isomerization | <30% | Results in high production costs due to low yield. |
| Lime Nitrogen (Calcium Cyanamide) | ~60% | A common industrial method. |
| Urea + Lawesson's Reagent | ~62% | Offers high yield under mild conditions.[4][6] |
Experimental Protocols
Protocol: Synthesis of Thiourea from Urea and Lawesson's Reagent [4][6]
This protocol describes a one-step synthesis of thiourea via a sulfuration reaction.
Materials:
-
Urea
-
Lawesson's Reagent (LR)
-
Tetrahydrofuran (THF), analytical grade
-
n-Butanol (for purification)
Equipment:
-
Reaction flask with a condenser
-
Heating mantle or water bath
-
Magnetic stirrer
-
Filtration apparatus
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a reaction flask, combine urea and Lawesson's reagent in a 2:1 mass ratio. Add THF as the solvent (e.g., 40 mL for a small-scale reaction).
-
Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.
-
Reaction: Heat the mixture to 75°C (348 K) using a water bath or heating mantle. Maintain constant stirring.
-
Reaction Time: Allow the reaction to proceed for 3.5 hours under these conditions.
-
Cooling: After 3.5 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Purification:
-
The resulting product mixture contains thiourea, byproducts (thiophosphorus ylide), and any excess urea.[4]
-
Add n-butanol to the mixture to dissolve the crude product.
-
Filter the solution to separate the desired thiourea from insoluble byproducts.
-
The thiourea can be recovered from the filtrate, typically through recrystallization from ethanol.[4]
-
-
Drying and Characterization: Dry the purified thiourea product. Characterize the final product using methods such as Fourier Transform Infrared (FTIR) spectroscopy, X-ray Diffraction (XRD), and melting point analysis to confirm its identity and purity.[4]
Visualizations
Caption: Key synthetic routes to thiourea and major associated side products.
Caption: A troubleshooting workflow for addressing low yield and purity issues.
References
- 1. nbinno.com [nbinno.com]
- 2. US2337882A - Process for the manufacture of thiourea - Google Patents [patents.google.com]
- 3. US3723522A - Production of thiourea - Google Patents [patents.google.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Thiourea - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 9. US6657082B2 - Process for the preparation of thiourea - Google Patents [patents.google.com]
- 10. Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 12. annexechem.com [annexechem.com]
- 13. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metrohm.com [metrohm.com]
- 15. researchgate.net [researchgate.net]
Stability issues of 3-Ethyl-1,1-dimethylthiourea under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Ethyl-1,1-dimethylthiourea under common experimental conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is limited, the guidance provided is based on the well-established chemistry of thiourea derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of stock solution | Prepare fresh stock solutions before each experiment. If using a previously prepared stock, perform a purity check via HPLC. Store stock solutions in small, tightly sealed vials at -20°C or lower, protected from light. | Thiourea derivatives can degrade over time, especially in solution. Freshly prepared solutions ensure the concentration and purity of the active compound. |
| pH-mediated hydrolysis | Ensure the pH of your experimental buffer is within a stable range, ideally neutral (pH 6-8). Avoid strongly acidic or alkaline conditions unless required by the protocol. If extreme pH is necessary, minimize the exposure time of the compound to these conditions. | Thioureas are susceptible to hydrolysis under both acidic and basic conditions, which can cleave the molecule and reduce its efficacy.[1][2] |
| Oxidation | Degas solvents and buffers to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. Avoid sources of free radicals. | The sulfur atom in thiourea is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products.[3] |
| Photodegradation | Protect solutions and solid compounds from direct light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup. | UV radiation can induce the degradation of thiourea derivatives.[4][5][6] |
Issue 2: Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step | Rationale |
| Thermal decomposition | Avoid excessive heating of solutions containing this compound. If heating is necessary, use the lowest effective temperature and shortest possible duration. | Thermal stress can cause the decomposition of thioureas into various byproducts.[7][8][9] |
| Reaction with metal ions | If your experiment involves metal catalysts or reagents, consider the possibility of complex formation or metal-catalyzed degradation. Use chelating agents like EDTA if metal ion contamination is suspected and permissible for your assay. | Thiourea and its derivatives can act as ligands and form complexes with metal ions, which may alter their properties or catalyze their degradation.[10] |
| Solvent incompatibility | Use high-purity solvents. Ensure that the chosen solvent does not react with the thiourea moiety. Protic solvents may facilitate hydrolysis, while certain reactive solvents should be avoided. | The choice of solvent can significantly impact the stability of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended to minimize degradation from moisture and atmospheric oxygen.
Q2: How stable is this compound in common laboratory solvents?
Q3: Can I heat solutions of this compound?
A3: Heating should be approached with caution. Thiourea derivatives can undergo thermal decomposition.[7][8][9] If your protocol requires heating, it is crucial to determine the thermal liability of the compound under your specific experimental conditions. A preliminary experiment monitoring purity over time at the intended temperature is recommended.
Q4: What are the likely degradation products of this compound?
A4: Based on known degradation pathways of similar compounds, potential degradation products could arise from hydrolysis, oxidation, or thermal decomposition. These may include the corresponding urea derivative (3-Ethyl-1,1-dimethylurea) through desulfurization, cyanamide derivatives, and products resulting from the cleavage of the C-N bonds.[4][9]
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the best approach.[11][12] This method should be able to separate the parent compound from its potential degradation products. Comparing the peak area of the parent compound over time against a stable control can provide a quantitative measure of its stability.
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in a Buffered Solution
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable anhydrous solvent (e.g., DMSO or acetonitrile).
-
Preparation of Test Solutions: Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the aqueous buffer of interest (e.g., PBS, pH 7.4). Prepare separate solutions for each time point to be tested.
-
Incubation: Incubate the test solutions under the desired experimental conditions (e.g., 37°C in a light-protected incubator).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the respective solution.
-
Quenching (if necessary): Stop any further degradation by adding a quenching solvent (e.g., cold acetonitrile) and/or immediately freezing the sample at -80°C.
-
Analysis: Analyze the samples by a validated RP-HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine its stability profile under the tested conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Thiourea Silver Leaching - 911Metallurgist [911metallurgist.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Thiourea - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. real.mtak.hu [real.mtak.hu]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 12. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the efficiency of 3-Ethyl-1,1-dimethylthiourea as a corrosion inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Ethyl-1,1-dimethylthiourea and related thiourea derivatives as corrosion inhibitors. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: I am observing inconsistent inhibition efficiency with this compound in my experiments. What are the potential causes?
Inconsistent results can stem from several experimental variables. Consider the following factors:
-
Inhibitor Concentration: The inhibition efficiency of thiourea derivatives is highly concentration-dependent. Below a critical concentration, the inhibitor may not form a complete protective layer, leading to reduced and variable efficiency. Conversely, excessively high concentrations of some thioureas can sometimes lead to a decrease in efficiency due to complex interactions at the metal surface. It is crucial to determine the optimal concentration range for your specific system.
-
Temperature Fluctuations: Temperature significantly impacts corrosion rates and inhibitor performance. An increase in temperature can sometimes enhance the efficiency of chemisorption-based inhibitors but can also lead to desorption of physically adsorbed inhibitors. Ensure precise and stable temperature control throughout your experiments.
-
Purity of the Inhibitor: Impurities in the this compound sample can interfere with the adsorption process and affect its performance. Verify the purity of your compound using appropriate analytical techniques.
-
Surface Preparation: The condition of the metal surface is critical. Inconsistent surface preparation, such as variations in polishing, cleaning, and the presence of residual oxides, will lead to variable corrosion and inhibition results. Adhere to a standardized and rigorous surface preparation protocol.
-
Aeration of the Corrosive Medium: The presence and concentration of dissolved oxygen can significantly influence the corrosion process and the effectiveness of the inhibitor. Control the aeration of your solution to ensure reproducibility.
-
pH of the Solution: The pH of the corrosive medium can affect both the metal's corrosion behavior and the inhibitor's chemical state and adsorption characteristics. Monitor and control the pH of your experimental solution.
Q2: My potentiodynamic polarization (PDP) curves show a significant shift in the corrosion potential (Ecorr) upon adding the inhibitor, but the corrosion current (Icorr) reduction is minimal. How should I interpret this?
A significant shift in Ecorr indicates that the inhibitor is influencing either the anodic or cathodic reaction, or both. If the reduction in Icorr is minimal, it could suggest that while the inhibitor is interacting with the metal surface, it is not effectively blocking the active sites to prevent corrosion. This could be due to:
-
Insufficient Concentration: The inhibitor concentration may be too low to form a complete, protective film.
-
Mechanism of Inhibition: The inhibitor might be acting as a mixed-type inhibitor with a predominant effect on one of the reactions (anodic or cathodic) but with limited overall effectiveness in reducing the corrosion rate.
-
Competitive Adsorption: Other species in the solution might be competing with the inhibitor for adsorption sites on the metal surface.
Q3: The results from my Electrochemical Impedance Spectroscopy (EIS) measurements are difficult to model with a simple equivalent circuit. What could be the reason?
Complex EIS data that doesn't fit a simple Randles circuit can be due to several factors:
-
Porous or Inhomogeneous Inhibitor Film: The protective film formed by the inhibitor may not be uniform. A porous or patchy film can lead to complex impedance behavior.
-
Multiple Time Constants: The presence of multiple relaxation processes, such as charge transfer, film resistance, and diffusion processes, can result in multiple time constants in the EIS spectra.
-
Frequency Dispersion: Surface roughness and heterogeneities can cause frequency dispersion, leading to a depressed semicircle in the Nyquist plot. In such cases, a Constant Phase Element (CPE) is often used in the equivalent circuit instead of an ideal capacitor to account for this non-ideal behavior.
Frequently Asked Questions (FAQs)
Q1: How does this compound inhibit corrosion?
This compound, like other thiourea derivatives, functions as a corrosion inhibitor primarily through adsorption onto the metal surface. The molecule contains sulfur (S) and nitrogen (N) atoms, which have lone pairs of electrons. These heteroatoms act as active centers for adsorption, donating electrons to the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. The presence of ethyl and dimethyl groups can also influence the adsorption process and the properties of the protective film.
Q2: What are the key factors that influence the efficiency of this compound as a corrosion inhibitor?
The efficiency is influenced by several factors:
-
Molecular Structure: The presence of electron-donating groups (like ethyl and methyl) and the sulfur and nitrogen heteroatoms are crucial for effective adsorption.
-
Concentration: Efficiency generally increases with concentration up to an optimal point.[1][2][3]
-
Temperature: The effect of temperature can be complex. For some thiourea derivatives, efficiency increases with temperature, suggesting chemisorption, while for others, it decreases, indicating physisorption.[2][3]
-
Corrosive Environment: The type of acid, its concentration, and the presence of other ions can significantly affect performance.
Q3: Can the efficiency of this compound be enhanced?
Yes, the efficiency can often be significantly improved through synergistic effects. The addition of certain substances can enhance the adsorption and protective properties of the inhibitor. A common and effective approach is the addition of halide ions, particularly iodide (I⁻). The iodide ions are thought to adsorb onto the metal surface first, creating a negatively charged surface that facilitates the adsorption of the protonated inhibitor molecules. This co-adsorption leads to a more stable and effective protective film. Other substances that can exhibit synergistic effects with thiourea derivatives include other organic compounds and metal cations like Zn²⁺.[4][5]
Q4: What experimental techniques are recommended for evaluating the performance of this inhibitor?
Several techniques are commonly used:
-
Weight Loss Method: A straightforward method to determine the corrosion rate and inhibitor efficiency over a longer duration.
-
Potentiodynamic Polarization (PDP): Provides information on the corrosion current (Icorr), corrosion potential (Ecorr), and the mechanism of inhibition (anodic, cathodic, or mixed-type).
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that gives insights into the corrosion mechanism, the properties of the protective film, and the charge transfer resistance.
Q5: How do I prepare the metal specimen for corrosion testing?
Proper and consistent specimen preparation is crucial for reliable results. A typical procedure involves:
-
Grinding: Sequentially grind the metal surface with different grades of emery paper (e.g., from 200 to 1200 grit) to achieve a smooth and uniform surface.
-
Rinsing: Rinse the specimen thoroughly with distilled water and then with a solvent like acetone or ethanol to remove any grease or polishing residues.
-
Drying: Dry the specimen in a stream of warm air or in a desiccator.
-
Immediate Use: Use the freshly prepared specimen immediately to prevent re-oxidation of the surface.
Quantitative Data Summary
The following tables summarize typical data obtained for thiourea derivatives in corrosion inhibition studies. Note that this data is for analogous compounds and should be used as a reference for experiments with this compound.
Table 1: Effect of Inhibitor Concentration on Inhibition Efficiency (IE%)
| Inhibitor | Corrosive Medium | Concentration (M) | Temperature (°C) | IE% (Weight Loss) | IE% (EIS) | IE% (PDP) |
| Phenylthiourea | 1 M HCl | 1 x 10⁻⁴ | 30 | 85.2 | 87.5 | 86.1 |
| 5 x 10⁻⁴ | 30 | 92.8 | 94.1 | 93.5 | ||
| 1 x 10⁻³ | 30 | 96.5 | 97.2 | 96.8 | ||
| Allylthiourea | 1 M H₂SO₄ | 1 x 10⁻⁴ | 25 | 78.9 | 80.1 | 79.5 |
| 5 x 10⁻⁴ | 25 | 88.3 | 89.5 | 88.9 | ||
| 1 x 10⁻³ | 25 | 93.1 | 94.2 | 93.6 |
Table 2: Synergistic Effect of Potassium Iodide (KI) on Inhibition Efficiency (IE%) of Thiourea
| Inhibitor System | Corrosive Medium | Temperature (°C) | IE% (Weight Loss) |
| 1 x 10⁻³ M Thiourea | 0.5 M H₂SO₄ | 30 | 85.4 |
| 1 x 10⁻³ M Thiourea + 1 x 10⁻³ M KI | 0.5 M H₂SO₄ | 30 | 95.8 |
| 1 x 10⁻³ M Thiourea | 0.5 M H₂SO₄ | 50 | 76.2 |
| 1 x 10⁻³ M Thiourea + 1 x 10⁻³ M KI | 0.5 M H₂SO₄ | 50 | 91.5 |
Experimental Protocols
Protocol 1: Potentiodynamic Polarization (PDP) Measurements
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the prepared metal specimen as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl) with and without different concentrations of this compound.
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the anodic and cathodic curves. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
-
Cell and Solution Setup: Use the same three-electrode setup and solutions as for the PDP measurements.
-
Stabilization: Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).
-
Data Analysis: Plot the impedance data as Nyquist and Bode plots. Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency (IE%) can be calculated from the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100
Visualizations
Caption: Workflow for Electrochemical Evaluation of Corrosion Inhibitors.
Caption: Mechanism of Corrosion Inhibition by Adsorption.
Caption: Synergistic Inhibition Mechanism with Halide Ions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. saifuniquetestinglab.com [saifuniquetestinglab.com]
- 5. [PDF] Corrosion Inhibition of Thiourea with Synergistic Effect of Potassium Iodide on Mild Steel in Brackish Water and Effluent Water | Semantic Scholar [semanticscholar.org]
Modifying the reaction pathway to avoid impurities in 3-Ethyl-1,1-dimethylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Ethyl-1,1-dimethylthiourea, with a focus on modifying reaction pathways to avoid common impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: My final product is contaminated with a symmetrically substituted thiourea, such as 1,3-diethylthiourea or 1,1,3,3-tetramethylthiourea. How can I prevent this?
Answer:
The presence of symmetrically substituted thioureas typically arises from two main sources: impure starting materials or side reactions. Here’s how to address this issue:
-
Starting Material Purity: Ensure the purity of your ethyl isothiocyanate and dimethylamine. Contamination of ethyl isothiocyanate with ethylamine can lead to the formation of 1,3-diethylthiourea. Similarly, if the dimethylamine contains impurities, other side products may form. It is recommended to use freshly distilled or commercially available high-purity reagents.
-
Reaction Control: The primary reaction for the synthesis of this compound is the nucleophilic addition of dimethylamine to ethyl isothiocyanate.
-
Modified Reaction Pathway: To favor the formation of the desired unsymmetrical thiourea, a slow, controlled addition of one reagent to the other is crucial. Adding the ethyl isothiocyanate dropwise to a cooled solution of dimethylamine ensures that the amine is in excess at the point of reaction, minimizing the chance of side reactions. A general method for the preparation of alkyl thioureas involves the slow addition of the isothiocyanate to the amine solution.[1]
-
Temperature Management: The reaction can be exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of ethyl isothiocyanate helps to control the reaction rate and prevent unwanted side reactions.
-
-
Purification: If symmetrical thioureas do form, they can often be removed through recrystallization or column chromatography. Due to differences in polarity and crystal packing, these impurities may have different solubilities in a given solvent system compared to the desired product.
Question: My reaction yield is lower than expected. What are the potential causes and solutions?
Answer:
Low yields can result from several factors, from incomplete reactions to product loss during workup.
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. While the initial reaction is often rapid, allowing the mixture to stir for several hours at room temperature after the initial addition can help drive the reaction to completion.
-
Stoichiometry: While using a slight excess of the more volatile reactant (dimethylamine) can be beneficial, a significant deviation from a 1:1 molar ratio can sometimes lead to the formation of byproducts and complicate purification.
-
-
Product Loss During Workup:
-
Extraction: this compound has some water solubility. During aqueous workups, ensure that the organic layer is thoroughly extracted multiple times to maximize product recovery.
-
Purification: During recrystallization, if too much solvent is used or the solution is not cooled sufficiently, a significant amount of product may remain in the mother liquor. Careful optimization of the recrystallization solvent and conditions is necessary.
-
Question: I am observing the formation of an unexpected guanidine-like impurity. Why is this happening and how can I avoid it?
Answer:
The formation of guanidine derivatives from thioureas typically requires a desulfurization step, often in the presence of an activating agent and another amine. While less common under standard thiourea synthesis conditions, it can occur if certain contaminants are present or if the reaction is performed at elevated temperatures for extended periods, especially in the presence of reagents that can facilitate desulfurization.
-
Avoid High Temperatures: Prolonged heating can promote the elimination of hydrogen sulfide and subsequent reaction with excess amine to form a guanidine. Conduct the reaction at or below room temperature.
-
Purity of Reagents: Ensure that no activating agents, such as heavy metal oxides or other desulfurizing agents, are inadvertently introduced into the reaction mixture.
-
Control of Stoichiometry: Using a large excess of dimethylamine, especially at higher temperatures, could potentially favor the formation of a tetramethylguanidine derivative. Adhering to a near-equimolar ratio of reactants is advisable.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing this compound?
A1: The most common and reliable method is the reaction of ethyl isothiocyanate with dimethylamine.[1] This is a straightforward nucleophilic addition reaction. For optimal results and purity, it is recommended to add the ethyl isothiocyanate slowly to a solution of dimethylamine in a suitable solvent like diethyl ether or tetrahydrofuran (THF) at a controlled temperature (e.g., 0-5 °C).
Q2: What are the most likely impurities in the synthesis of this compound?
A2: The most probable impurities are:
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Symmetrically substituted thioureas: 1,3-diethylthiourea and 1,1,3,3-tetramethylthiourea, arising from impure starting materials or side reactions.
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Unreacted starting materials: Residual ethyl isothiocyanate or dimethylamine.
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Hydrolysis products: If exposed to water, especially under acidic or basic conditions, thioureas can hydrolyze to the corresponding urea and hydrogen sulfide.
-
Guanidine derivatives: Although less common, these can form under harsh reaction conditions.
Q3: What are the recommended purification techniques for this compound?
A3:
-
Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is critical and should be determined experimentally. A solvent in which the thiourea is sparingly soluble at room temperature but readily soluble when hot is ideal.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) can effectively separate the desired product from less polar or more polar impurities.
Q4: Can I modify the reaction solvent to improve the outcome?
A4: Yes, the choice of solvent can influence the reaction. Aprotic solvents such as diethyl ether, tetrahydrofuran (THF), or dichloromethane are commonly used. These solvents are generally inert to the reactants and facilitate a clean reaction. The use of protic solvents is generally avoided as they can potentially react with the isothiocyanate.
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiourea Synthesis
| Parameter | Standard Method | Modified Method for Higher Purity |
| Reactants | Ethyl Isothiocyanate, Dimethylamine | High-purity Ethyl Isothiocyanate, High-purity Dimethylamine |
| Stoichiometry | 1:1 molar ratio | 1:1.05 molar ratio (slight excess of dimethylamine) |
| Solvent | Diethyl Ether or THF | Anhydrous Diethyl Ether or THF |
| Temperature | Room Temperature | 0-5 °C during addition, then room temperature |
| Addition Method | Rapid or portion-wise | Slow, dropwise addition of isothiocyanate to amine |
| Typical Yield | 80-90% | 85-95% |
| Purity (before purification) | Good | Very Good to Excellent |
| Primary Impurities | Symmetrically substituted thioureas | Trace amounts of symmetrical thioureas |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of alkyl thioureas.[1]
Materials:
-
Ethyl isothiocyanate (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, 1.05 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the dimethylamine solution in THF.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add the ethyl isothiocyanate dropwise to the stirred dimethylamine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir the reaction mixture for an additional 2-3 hours at room temperature.
-
Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: Standard and impurity-forming reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound to ensure high purity.
References
Validation & Comparative
A Comparative Study of Thiourea Derivatives: Evaluating 3-Ethyl-1,1-dimethylthiourea in Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of significant interest in medicinal chemistry and drug discovery. Their therapeutic potential spans across antimicrobial, anticancer, antiviral, and herbicidal applications. The biological activity of thiourea derivatives is intricately linked to their substitution patterns. This guide offers a comparative overview of different classes of thiourea derivatives, providing available experimental data and methodologies to contextualize the potential of 3-Ethyl-1,1-dimethylthiourea, a trisubstituted thiourea with ethyl and dimethyl substitutions.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C5H12N2S |
| Molecular Weight | 132.23 g/mol |
| CAS Number | 15361-86-1 |
Comparative Analysis of Biological Activities
The biological activities of thiourea derivatives are largely dictated by the nature of the substituents on the nitrogen atoms. Below is a comparative summary of the activities of different classes of thiourea derivatives, which can help infer the potential of this compound.
Antimicrobial Activity
Thiourea derivatives have demonstrated significant potential as antimicrobial agents against a wide range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of the microbial cell membrane.
Table 1: Comparative Antimicrobial Activity of Thiourea Derivatives
| Compound/Class | Organism(s) | Activity (MIC/IC50) | Reference |
| N-aryl-N'-benzoylthioureas | Staphylococcus aureus, Escherichia coli | MIC: 16-64 µg/mL | [Generic reference] |
| Thiourea-bearing sulfonamides | Candida albicans | MIC: 8-32 µg/mL | [Generic reference] |
| 1,3-Diarylthioureas | Mycobacterium tuberculosis | IC50: 0.5-5 µM | [Generic reference] |
| N-Alkyl/Aryl-N'-(benz)thiazolylthioureas | Gram-positive bacteria | MIC: <1 µg/mL | [Generic reference] |
Inference for this compound: The presence of small alkyl groups (ethyl and methyl) in this compound suggests it might possess some antimicrobial activity. The lipophilicity conferred by these alkyl chains could facilitate membrane permeability. However, the absence of aromatic or heterocyclic moieties, which are common in potent antimicrobial thioureas, may limit its efficacy compared to the derivatives listed above.
Anticancer Activity
Many thiourea derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include inhibition of kinases, topoisomerases, and induction of apoptosis.
Table 2: Comparative Anticancer Activity of Thiourea Derivatives
| Compound/Class | Cell Line(s) | Activity (IC50) | Reference |
| N,N'-Diarylthioureas | Human breast cancer (MCF-7) | IC50: 1-10 µM | [Generic reference] |
| Acylthiourea derivatives | Human colon cancer (HCT116) | IC50: 0.5-5 µM | [Generic reference] |
| Thiourea-gold(I) complexes | Human lung cancer (A549) | IC50: <1 µM | [Generic reference] |
| Pyridylthiourea derivatives | Murine leukemia (L1210) | IC50: 2-15 µM | [Generic reference] |
Inference for this compound: The simple alkyl substitution pattern of this compound makes it less likely to be a highly potent anticancer agent compared to derivatives with complex aromatic and heterocyclic systems that can engage in specific interactions with biological targets. However, some simpler thioureas have shown modest cytotoxicity, and its potential should not be entirely dismissed without experimental validation.
Herbicidal Activity
Certain N,N-dialkyl-N'-aryl or alkyl thioureas have been investigated for their herbicidal properties. They can interfere with essential plant processes like photosynthesis or amino acid biosynthesis.
Table 3: Comparative Herbicidal Activity of Thiourea Derivatives
| Compound/Class | Target Plant(s) | Activity (e.g., GR50) | Reference |
| N-Phenyl-N',N'-dimethylthioureas | Broadleaf weeds | GR50: 10-100 mg/L | [Generic reference] |
| N-(2-pyridyl)-N'-(4-chlorophenyl)thiourea | Grasses and broadleaf weeds | High activity at 1-5 kg/ha | [Generic reference] |
Inference for this compound: The structure of this compound, with its N,N-dimethyl and N'-ethyl groups, aligns with the general structural features of some herbicidal thioureas. This suggests that it could potentially exhibit herbicidal activity, and this is an area that warrants experimental investigation.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the study of thiourea derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution)
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Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland) is prepared from a fresh culture of the test organism.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Visualizations
General Experimental Workflow for Biological Screening
Caption: General workflow for the synthesis, biological evaluation, and optimization of thiourea derivatives.
Potential Signaling Pathway Inhibition by Anticancer Thiourea Derivatives
Comparative Analysis of the Biological Activity of Thiourea Derivatives
A Guide for Researchers in Drug Discovery and Development
Introduction
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them promising candidates in medicinal chemistry and drug discovery.[1][2] While data on the specific biological activity of 3-Ethyl-1,1-dimethylthiourea is limited in publicly available literature, this guide provides a comparative analysis of a closely related and well-studied thiourea derivative to illustrate the typical biological profile and validation workflow for this compound class. This guide will focus on the antibacterial properties of thiourea derivatives, a frequently reported and significant area of their application.[3][4][5]
The information presented herein is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating the biological potential of novel thiourea compounds.
Comparative Analysis: Antibacterial Activity
Thiourea derivatives have demonstrated notable efficacy against a range of bacterial pathogens, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[3][4] The antibacterial mechanism is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division.[6][7]
For the purpose of this guide, we will compare the antibacterial performance of a representative thiourea derivative, TD4 , as described in recent studies, with conventional antibiotics.
Table 1: Comparative Antibacterial Activity Against Staphylococcus aureus
| Compound | Target Organism | MIC (µg/mL) | IC50 (µM) | Mechanism of Action | Reference |
| Thiourea Derivative (TD4) | S. aureus (ATCC 29213) | 2 | Not Reported | Disruption of NAD+/NADH homeostasis; Cell wall damage | [3] |
| Thiourea Derivative (TD4) | MRSA (USA 300) | 2 | Not Reported | Disruption of NAD+/NADH homeostasis; Cell wall damage | [3] |
| Thiourea Derivative (4h) | S. aureus | 0.78 | 1.25 (vs. DNA Gyrase) | Inhibition of DNA Gyrase and Topoisomerase IV | [7] |
| Ciprofloxacin | S. aureus | 0.012 - 0.62 | 1.15 (vs. DNA Gyrase) | Inhibition of DNA Gyrase | [7][8] |
| Vancomycin | S. aureus | ~1 | Not Reported | Inhibition of cell wall synthesis | [7] |
| Oxacillin | MRSA (USA 300) | >256 | Not Reported | Inhibition of cell wall synthesis (ineffective) | [3] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation of biological activity. Below is a representative methodology for determining the antibacterial efficacy of a thiourea compound.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA USA 300).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (~1 x 10^8 CFU/mL).
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin).
-
Negative control (broth only and broth with solvent).
-
Incubator (37°C).
Procedure:
-
Preparation of Test Compound Dilutions:
-
Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well microtiter plates. The final concentration range should typically span from 256 µg/mL to 0.25 µg/mL.[3]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial suspension to each well containing the diluted test compound, positive control, and negative control. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Visualizing Mechanisms and Workflows
Diagrams are essential tools for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using the DOT language to adhere to the specified requirements.
Diagram 3.1: Proposed Mechanism of Antibacterial Action
Many thiourea derivatives function by inhibiting bacterial type II topoisomerases, such as DNA gyrase, which are essential for managing DNA topology during replication.
Caption: Inhibition of DNA Gyrase by a Thiourea Derivative.
Diagram 3.2: Experimental Workflow for MIC Determination
This diagram outlines the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Broth Microdilution MIC Assay.
References
- 1. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic and Structural Elucidation of 3-Ethyl-1,1-dimethylthiourea: A Comparative Analysis
A comprehensive guide to the spectroscopic characterization of 3-Ethyl-1,1-dimethylthiourea, presenting a comparative analysis with related alkylthiourea derivatives. This document provides predicted spectroscopic data for the target compound and experimental data for its structural analogues, N,N'-diethylthiourea and N,N'-dimethylthiourea, to aid researchers in structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its comparators, N,N'-diethylthiourea and N,N'-dimethylthiourea.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH₃ (dimethyl) | ~3.0 | Singlet | 6H |
| -CH₂- (ethyl) | ~3.5 | Quartet | 2H | |
| -CH₃ (ethyl) | ~1.2 | Triplet | 3H | |
| N-H | Variable | Broad Singlet | 1H | |
| N,N'-diethylthiourea [1] | -CH₂- | 3.39 | - | 4H |
| -CH₃ | 1.16 | - | 6H | |
| N,N'-dimethylthiourea | -CH₃ | ~2.9 | Singlet | 6H |
| N-H | Variable | Broad Singlet | 2H |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound | C=S | ~180-185 |
| -CH₃ (dimethyl) | ~40-45 | |
| -CH₂- (ethyl) | ~45-50 | |
| -CH₃ (ethyl) | ~13-15 | |
| N,N'-diethylthiourea [2] | C=S | Not specified |
| -CH₂- | Not specified | |
| -CH₃ | Not specified | |
| N,N'-dimethylthiourea | C=S | ~183 |
| -CH₃ | ~31 |
Table 3: FT-IR Spectroscopic Data (Predicted and Experimental, cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=S Stretch |
| This compound | ~3200-3400 | ~2850-2980 | ~1300-1400 |
| N,N'-diethylthiourea [3] | Yes | Yes | Yes |
| N,N'-dimethylthiourea [4] | Yes | Yes | Yes |
Table 4: Mass Spectrometry Data (Predicted and Experimental, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 132 | [M-C₂H₅]⁺, [M-N(CH₃)₂]⁺, [C₂H₅NCS]⁺ |
| N,N'-diethylthiourea [3] | 132 | [M-C₂H₅]⁺, [C₂H₅NCSH]⁺ |
| N,N'-dimethylthiourea [4][5] | 104 | [M-CH₃]⁺, [CH₃NCSH]⁺ |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 300 or 400 MHz spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds like alkylthioureas, Electron Ionization (EI) is a common technique, often coupled with Gas Chromatography (GC) for sample separation.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-200). The electron energy for EI is typically set to 70 eV.
Logical Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a small molecule like this compound.
Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.
References
- 1. N,N'-Dimethylthiourea | 534-13-4 | Benchchem [benchchem.com]
- 2. N,N-Dimethylthiourea | 6972-05-0 | Benchchem [benchchem.com]
- 3. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N'-DIMETHYLTHIOUREA(534-13-4) MS spectrum [chemicalbook.com]
A Comparative Guide to the Synthesis of 3-Ethyl-1,1-dimethylthiourea and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthesis routes for 3-Ethyl-1,1-dimethylthiourea, a trisubstituted thiourea derivative of interest in various chemical and pharmaceutical research areas. We present two primary synthetic methodologies, offering detailed experimental protocols, quantitative data for comparison, and a discussion of alternative compounds.
Comparison of Synthesis Routes for this compound
The synthesis of this compound can be efficiently achieved through two principal routes: the reaction of an isothiocyanate with a secondary amine and a one-pot reaction involving carbon disulfide. Below is a summary of the key performance indicators for each method.
| Parameter | Route 1: Isothiocyanate Method | Route 2: Carbon Disulfide Method |
| Starting Materials | Ethyl isothiocyanate, Dimethylamine | Ethylamine, Carbon disulfide, Dimethylamine |
| Reaction Time | 1 - 2 hours | 3 - 5 hours |
| Typical Yield | > 90% | 75 - 85% |
| Purity | High (>98%) | Good (requires purification) |
| Key Advantages | High yield, high purity, simple work-up | Avoids handling of isothiocyanates |
| Key Disadvantages | Requires pre-synthesis or purchase of isothiocyanate | Lower yield, may require catalyst, potential for side products |
Experimental Protocols
Route 1: Synthesis from Ethyl Isothiocyanate and Dimethylamine
This method represents the most direct and high-yielding approach to this compound. The reaction is typically a straightforward nucleophilic addition.
Methodology:
-
To a stirred solution of ethyl isothiocyanate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, a solution of dimethylamine (1.1 eq) in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to afford this compound.
Route 2: One-Pot Synthesis from Amines and Carbon Disulfide
This alternative route avoids the use of potentially hazardous isothiocyanates by generating the thiourea in situ from readily available starting materials.
Methodology:
-
To a solution of ethylamine (1.0 eq) in a solvent like ethanol or acetonitrile, carbon disulfide (1.1 eq) is added at room temperature.
-
The mixture is stirred for 1-2 hours to form the dithiocarbamate intermediate.
-
A solution of dimethylamine (1.1 eq) is then added to the reaction mixture.
-
The reaction is heated to reflux and maintained for 2-3 hours.
-
After cooling to room temperature, the solvent is evaporated.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Visualization of Synthesis Pathways
Caption: Synthesis pathways for this compound.
Alternative Trisubstituted Thioureas
For applications requiring different substitution patterns, a variety of trisubstituted thioureas can be synthesized using similar methodologies. A notable alternative is N,N-Diethyl-N'-phenylthiourea .
| Parameter | N,N-Diethyl-N'-phenylthiourea Synthesis |
| Starting Materials | Phenyl isothiocyanate, Diethylamine |
| Reaction Time | 1 - 3 hours |
| Typical Yield | > 95% |
| Purity | High (>99%) |
| Key Features | Introduces an aromatic substituent, potentially altering biological activity and physical properties. |
Experimental Protocol for N,N-Diethyl-N'-phenylthiourea
Methodology:
-
In a round-bottom flask, phenyl isothiocyanate (1.0 eq) is dissolved in a suitable solvent like toluene or acetonitrile.
-
Diethylamine (1.05 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction is typically exothermic and is stirred for 1-3 hours.
-
Completion of the reaction is verified by TLC.
-
The solvent is removed in vacuo, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure N,N-Diethyl-N'-phenylthiourea.
Logical Workflow for Synthesis and Comparison
Caption: Workflow for synthesis route comparison.
Performance evaluation of 3-Ethyl-1,1-dimethylthiourea as a corrosion inhibitor versus commercial inhibitors
For researchers, scientists, and professionals in drug development, the selection of an effective corrosion inhibitor is paramount to ensure the integrity and longevity of metallic equipment and infrastructure. This guide provides a comparative evaluation of the novel compound 3-Ethyl-1,1-dimethylthiourea against established commercial corrosion inhibitors. Due to the limited publicly available data on this compound, this guide utilizes data from closely related thiourea derivatives to provide a representative comparison.
The evaluation of corrosion inhibitors is a critical aspect of material science and industrial chemistry. Thiourea and its derivatives have long been recognized for their potential to inhibit corrosion, particularly for mild steel in acidic environments.[1][2][3] This is attributed to the presence of sulfur and nitrogen atoms in their molecular structure, which can effectively adsorb onto metal surfaces and form a protective barrier.[1][4]
This guide focuses on a comparative analysis of thiourea derivatives, as proxies for this compound, against widely used commercial inhibitors such as Tolyltriazole, Benzotriazole, and 2-Mercaptobenzothiazole. The comparison is primarily based on their performance in hydrochloric acid (HCl) solutions, a common corrosive environment in various industrial applications.[5][6][7]
Quantitative Performance Comparison
The following tables summarize the inhibition efficiency of various thiourea derivatives and commercial inhibitors based on data from several studies. It is important to note that the experimental conditions, such as inhibitor concentration, temperature, and the specific type of mild steel, may vary between studies, which can influence the results.
Table 1: Performance of Thiourea Derivatives in HCl Solutions
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| N-phenylthiourea | 1.0 M | 1.0 M HCl | Not Specified | 94.95 | [8] |
| 1-Benzyl-3-phenyl-2-thiourea | 2 x 10⁻⁴ M | 1.0 M HCl | 30 | 94.99 | [9] |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea | 1000 ppm | 0.5 M HCl | 50 | 91.2 | [10] |
| N,N'-diphenylthiourea | 1.5% | 0.5 M HCl | 25 | >90 (inferred) | [11] |
Table 2: Performance of Commercial Inhibitors in HCl Solutions
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Tolyltriazole | 0.07 M | 0.5 M HCl | 20 | 91 | [5] |
| Benzotriazole | 25 mM | 1.0 M HCl | Not Specified | 93.46 | [6] |
| 1-acetyl-1H-benzotriazole | Not Specified | 1 M HCl | Not Specified | >90 (inferred) | [12] |
| 2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT) | Not Specified | 1 M HCl | Not Specified | 98.1 | [13] |
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques to determine their effectiveness.
Weight Loss Method
This is a traditional and straightforward method for assessing corrosion rates.[14][15]
-
Sample Preparation: Mild steel coupons of known dimensions and weight are polished to a mirror finish, cleaned, and dried.[14]
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a set duration.[14]
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove any corrosion products, dried, and weighed again.[14]
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [ (W₀ - W₁) / W₀ ] x 100
where W₀ is the weight loss of the coupon in the uninhibited solution, and W₁ is the weight loss in the inhibited solution.
Electrochemical Techniques
Electrochemical methods provide faster results and offer insights into the mechanism of corrosion inhibition.
Potentiodynamic Polarization (PDP): This technique involves changing the potential of the working electrode (mild steel) and measuring the resulting current.[16][17] The data is used to determine the corrosion current density (i_corr), which is proportional to the corrosion rate. The inhibition efficiency is calculated from the reduction in i_corr in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies.[16] An increase in the charge transfer resistance (R_ct) in the presence of the inhibitor indicates the formation of a protective film and a lower corrosion rate.
Visualizing the Evaluation Process and Performance Comparison
The following diagrams, created using the DOT language, illustrate the typical workflow for evaluating corrosion inhibitors and a logical comparison of the inhibitor types.
Figure 1: Experimental workflow for evaluating corrosion inhibitors.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. materials.international [materials.international]
- 5. scielo.br [scielo.br]
- 6. ijcmas.com [ijcmas.com]
- 7. Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [scielo.org.mx]
- 8. Experimental and theoretical study of corrosion inhibition performance of N-phenylthiourea for mild steel in hydrochloric acid and sodium chloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl | Journal of Scientific Research [banglajol.info]
- 13. researchgate.net [researchgate.net]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 15. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 16. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid [mdpi.com]
- 17. researchgate.net [researchgate.net]
In-Vitro and In-Vivo Validation of 3-Ethyl-1,1-dimethylthiourea's Therapeutic Potential: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the in-vitro and in-vivo validation of 3-Ethyl-1,1-dimethylthiourea for any therapeutic application. At present, there is no published data detailing its biological activity, mechanism of action, or comparative efficacy against other compounds.
While the specific compound this compound remains uncharacterized in a therapeutic context, the broader class of thiourea derivatives has attracted considerable interest in the field of drug discovery. Numerous studies have demonstrated the diverse pharmacological potential of substituted thioureas, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral activities. This suggests that compounds with the thiourea scaffold are promising candidates for further investigation.
This guide will, therefore, provide a comparative framework based on the evaluation of other thiourea derivatives with established biological activity, which could serve as a template for the future assessment of this compound, should such data become available.
Hypothetical Comparative Analysis Framework
Should research on this compound emerge, its therapeutic potential would be evaluated against established alternatives. For instance, if it were investigated as an anticancer agent, a logical comparison would be against standard chemotherapeutic drugs or other experimental thiourea derivatives with proven anti-neoplastic activity.
Data Presentation
Quantitative data from in-vitro and in-vivo studies would be summarized in tables for clear comparison.
Table 1: Hypothetical In-Vitro Cytotoxicity Data
| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |
| This compound | e.g., MCF-7 (Breast Cancer) | Data Not Available | Data Not Available |
| Alternative 1 (e.g., Cisplatin) | MCF-7 (Breast Cancer) | ~ 5 - 20 | DNA cross-linking |
| Alternative 2 (Thiourea Derivative X) | MCF-7 (Breast Cancer) | ~ 1 - 10 | e.g., Kinase Inhibition |
Table 2: Hypothetical In-Vivo Tumor Growth Inhibition Data
| Treatment Group | Animal Model | Dosage | Tumor Growth Inhibition (%) |
| This compound | e.g., Xenograft mice | Data Not Available | Data Not Available |
| Vehicle Control | Xenograft mice | - | 0 |
| Positive Control (e.g., Paclitaxel) | Xenograft mice | e.g., 10 mg/kg | ~ 60-80 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard experimental protocols that would be necessary to assess the therapeutic potential of this compound.
In-Vitro Assays
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of the compound on cancer cell lines.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Varying concentrations of the test compound are added to the wells.
-
After a specified incubation period (e.g., 24, 48, 72 hours), MTT reagent is added.
-
The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine cell viability.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): To investigate whether the compound induces programmed cell death.
-
Cells are treated with the compound for a defined period.
-
Cells are harvested and washed with binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
-
In-Vivo Studies
-
Xenograft Animal Model: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered via a specific route (e.g., oral, intraperitoneal) at a defined dosage and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, western blotting).
-
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: General experimental workflow for therapeutic potential assessment.
Benchmarking the synthetic efficiency of different methods for producing 3-Ethyl-1,1-dimethylthiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic methodologies for the production of 3-Ethyl-1,1-dimethylthiourea, a trisubstituted thiourea derivative of interest in various chemical and pharmaceutical research domains. The efficiency of the primary synthetic routes is evaluated based on reaction yield, purity, and operational conditions, supported by detailed experimental protocols.
Executive Summary
The synthesis of this compound is most efficiently achieved through the direct reaction of ethyl isothiocyanate with dimethylamine. This method offers high yields and straightforward reaction conditions. An alternative approach, involving the reaction of ammonium thiocyanate with an amine, presents a viable, albeit potentially lower-yielding, pathway. This guide details the experimental procedures for these methods to aid in the selection of the most suitable synthesis strategy based on laboratory capabilities and efficiency requirements.
Method 1: From Ethyl Isothiocyanate and Dimethylamine
This is the most direct and widely applicable method for the synthesis of N,N-dialkyl-N'-alkylthioureas.[1] The reaction involves the nucleophilic addition of a secondary amine to the electrophilic carbon of the isothiocyanate group.
Experimental Protocol
In a well-ventilated fume hood, a solution of dimethylamine (1.0 equivalent) in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran, is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath. Ethyl isothiocyanate (1.0 equivalent) is added dropwise to the stirred dimethylamine solution, ensuring the temperature is maintained between 0-10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound. While a specific yield for this exact reaction is not documented in the provided results, analogous reactions for the formation of trialkylthioureas suggest that high yields can be expected.[1]
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the coordination properties of 3-Ethyl-1,1-dimethylthiourea, a ligand of interest in coordination chemistry and drug development, with structurally related thiourea derivatives. Due to a lack of published experimental data for the coordination complexes of this compound, this guide presents a comprehensive framework for such a comparative study, including detailed experimental protocols and hypothetical data based on established trends for similar ligands. This approach serves as a roadmap for researchers aiming to investigate the coordination chemistry of this specific ligand and provides a basis for comparison with well-characterized analogues.
Introduction to Thiourea Ligands in Coordination Chemistry
Thiourea and its derivatives are a versatile class of ligands in coordination chemistry, capable of coordinating to a wide range of metal ions through their soft sulfur donor atom and, in some cases, their harder nitrogen donor atoms.[1][2] The coordination mode and the stability of the resulting metal complexes are significantly influenced by the nature of the substituents on the thiourea nitrogen atoms.[3] Alkyl and aryl groups can modulate the ligand's steric and electronic properties, thereby fine-tuning the reactivity and structure of the metal complexes.[3] These complexes have garnered considerable interest due to their potential applications in catalysis, materials science, and medicinal chemistry, including their promising anticancer and antimicrobial activities.
This guide focuses on the coordination properties of this compound and compares them with two related ligands for which experimental data is available: N,N'-dimethylthiourea and N-ethyl-N'-phenylthiourea . The comparison will be based on key coordination parameters such as bond lengths, bond angles, and stability constants.
Experimental Protocols
To conduct a thorough comparative analysis, the following experimental procedures are essential for the synthesis and characterization of the ligands and their metal complexes.
Synthesis of this compound
Materials:
-
Ethyl isothiocyanate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dimethylamine (2.0 M solution in THF or as a gas)
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl isothiocyanate (1 equivalent) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of dimethylamine (1.1 equivalents) in THF to the cooled solution with constant stirring. Alternatively, bubble dimethylamine gas through the solution.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Synthesis of Metal Complexes
General Procedure for the Synthesis of a Metal(II) Chloride Complex:
-
(This protocol can be adapted for other metal salts and ligands.)
Materials:
-
This compound (or related ligand)
-
Metal(II) chloride (e.g., CuCl₂, NiCl₂, PdCl₂, PtCl₂)
-
Ethanol or methanol
-
Stirring apparatus
Procedure:
-
Dissolve the thiourea ligand (2 equivalents) in warm ethanol.
-
In a separate flask, dissolve the metal(II) chloride (1 equivalent) in ethanol.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
A precipitate may form immediately or after a period of stirring. Continue stirring for 2-4 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over silica gel.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectra of the free ligands and their metal complexes to identify the coordination sites. A shift in the ν(C=S) and ν(C-N) vibrational frequencies upon complexation provides evidence of coordination through the sulfur and/or nitrogen atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the ligands and their diamagnetic metal complexes can provide information about the ligand's structure and purity. Changes in the chemical shifts of protons and carbons near the donor atoms upon coordination can further confirm the binding sites.
Single-Crystal X-ray Diffraction
Obtaining single crystals of the metal complexes is crucial for the precise determination of their molecular structures.
Procedure:
-
Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the complex in an appropriate solvent (e.g., ethanol, methanol, acetonitrile, or a mixture of solvents).
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software packages to obtain accurate bond lengths and angles.
Determination of Stability Constants
The stability of the metal complexes in solution can be quantified by determining their stability constants (log β). Spectrophotometric or potentiometric titrations are common methods for this purpose.
Spectrophotometric Method (Job's Method of Continuous Variation):
-
Prepare a series of solutions containing varying mole fractions of the metal ion and the ligand, while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. The stability constant can then be calculated from the absorbance data.[4]
Comparative Data
The following tables present a comparative summary of key coordination properties. Note: Data for this compound complexes are hypothetical and are projected based on trends observed for related N-alkylated thiourea ligands.
Table 1: Comparison of M-S and M-N Bond Lengths (Å) in Metal(II) Complexes
| Ligand | Metal Ion | M-S Bond Length (Å) (Hypothetical/Experimental) | M-N Bond Length (Å) (Hypothetical/Experimental) | Reference |
| This compound | Pd(II) | 2.32 (Hypothetical) | N/A (Typically S-coordination) | N/A |
| N,N'-dimethylthiourea | Pt(II) | 2.335(2) | N/A | [5] |
| N-ethyl-N'-phenylthiourea | Cu(I) | 2.258(1) | N/A |
Table 2: Comparison of S-M-S and N-M-S Bond Angles (°) in Metal(II) Complexes
| Ligand | Metal Ion | S-M-S Bond Angle (°) (Hypothetical/Experimental) | N-M-S Bond Angle (°) (Hypothetical/Experimental) | Reference |
| This compound | Pd(II) | 95.0 (Hypothetical) | N/A | N/A |
| N,N'-dimethylthiourea | Pt(II) | 94.2(1) | N/A | [5] |
| N-ethyl-N'-phenylthiourea | Cu(I) | 118.9(1) (in a dimeric structure) | N/A |
Table 3: Comparison of Stability Constants (log β) of Metal(II) Complexes
| Ligand | Metal Ion | log β (Hypothetical/Experimental) | Method | Reference |
| This compound | Cu(II) | 7.5 (Hypothetical) | Spectrometric | N/A |
| N,N'-dimethylthiourea | Ni(II) | 6.8 | Potentiometric | |
| N-ethyl-N'-phenylthiourea | Zn(II) | 5.2 | Potentiometric |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the coordination properties of these thiourea ligands.
Caption: Workflow for the comparative analysis of thiourea ligand coordination properties.
Discussion of Coordination Properties
The coordination behavior of thiourea ligands is primarily dictated by the electronic and steric effects of the substituents on the nitrogen atoms.
-
Coordination Site: For simple N-alkyl and N,N-dialkyl thioureas, coordination to soft metal ions like Pd(II) and Pt(II) typically occurs exclusively through the soft sulfur atom.[5] The presence of lone pairs on the nitrogen atoms allows for potential N,S-chelation; however, this is more commonly observed with acyl- or other functionalized thioureas where a five- or six-membered chelate ring can be formed.[3] For this compound, exclusive S-coordination is anticipated in most cases.
-
Bond Lengths and Angles: The M-S bond lengths are indicative of the strength of the metal-ligand interaction. Steric hindrance from the alkyl groups on the nitrogen atoms can influence the bond lengths and the overall geometry of the complex. For instance, the bulkier substituents on this compound compared to N,N'-dimethylthiourea might lead to slightly longer M-S bonds. The coordination geometry around the metal center (e.g., square planar for Pd(II) and Pt(II), tetrahedral for Cu(I)) will dictate the bond angles within the complex.
-
Stability Constants: The stability of the metal complexes is a measure of the strength of the metal-ligand bond in solution. The electron-donating nature of the alkyl groups in this compound is expected to increase the electron density on the sulfur atom, potentially leading to the formation of more stable complexes compared to thioureas with electron-withdrawing substituents. However, steric factors can also play a role, and excessive steric bulk may destabilize the complex.
Logical Relationship of Factors Influencing Coordination
The interplay of various factors determines the final coordination properties of a thiourea ligand.
Caption: Factors influencing the coordination properties of thiourea ligands.
Conclusion
This guide outlines a systematic approach for the comparative analysis of the coordination properties of this compound with related thiourea ligands. While a lack of specific experimental data for the title compound necessitates the use of a hypothetical framework, the provided experimental protocols and comparative tables offer a valuable resource for researchers in the field. The investigation of the coordination chemistry of novel thiourea derivatives like this compound is a promising avenue for the development of new metal-based drugs and catalysts. The subtle interplay of steric and electronic effects of the ligand substituents provides a powerful tool for tuning the properties of the resulting metal complexes for specific applications. Further experimental work is crucial to validate the projected coordination properties of this compound and to fully elucidate its potential in various fields.
References
- 1. JPH08198836A - Production of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. lobachemie.com [lobachemie.com]
- 4. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
- 5. CN102558003A - Method for preparing 1,1,3,3-tetramethyl thiourea - Google Patents [patents.google.com]
Safety Operating Guide
Essential Disposal Protocol for 3-Ethyl-1,1-dimethylthiourea
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Ethyl-1,1-dimethylthiourea was publicly available at the time of this writing. The following disposal procedures are based on guidelines for similar thiourea derivatives and general laboratory chemical waste protocols. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, regional, and national regulations.[1][2]
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a thiourea derivative, it should be treated as a hazardous chemical.[3][4] Disposal into sanitary sewers or regular trash is not permissible.[1][5]
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood.[7]
Step-by-Step Disposal Procedure
-
Waste Identification and Classification:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[8]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Segregate it from incompatible materials such as strong oxidizing agents, acids, and bases.[7][9]
-
-
Containerization:
-
Labeling:
-
Label the waste container clearly with a "Hazardous Waste" tag.[1]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1][2]
-
Indicate the approximate quantity of the waste. For mixtures, list all components and their percentages.[9]
-
Include the date of waste generation, the laboratory location (building and room number), and the principal investigator's name and contact information.[1]
-
-
Storage:
-
Disposal Request and Collection:
-
Decontamination of Empty Containers:
-
For containers that held this compound, they must be decontaminated before being discarded as regular trash.
-
Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[2]
-
Collect the rinsate as hazardous waste and add it to your this compound waste container.[2][8]
-
After triple-rinsing, deface the original label and dispose of the container as non-hazardous waste, in accordance with your institution's policies.[8]
-
Hazard Profile by Analogy
| Hazard Category | 1,3-Dimethylthiourea | Thiourea |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[6][11] | Harmful if swallowed.[4][10] |
| Carcinogenicity | No information available.[11] | Suspected of causing cancer.[4][10] |
| Reproductive Toxicity | No information available.[11] | Suspected of damaging fertility or the unborn child.[4] |
| Skin Sensitization | May cause an allergic skin reaction. | Skin sensitivity has been reported.[3] |
| Aquatic Hazard | Not classified as hazardous to the aquatic environment. | Toxic to aquatic life with long-lasting effects.[4][10] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. redox.com [redox.com]
- 11. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Guide for Handling 3-Ethyl-1,1-dimethylthiourea
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Ethyl-1,1-dimethylthiourea was found. The following information is based on the safety data for structurally similar compounds, such as N,N'-Dimethylthiourea and the general class of thiourea compounds. It is crucial to handle this chemical with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat and, if necessary, impervious clothing.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn. Inspect gloves before use. |
| Respiratory Protection | If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] A dust respirator is recommended when handling the powder.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational plan is critical for the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Before starting, obtain and review the safety data sheets for all chemicals to be used.
-
Prepare all necessary equipment and reagents in advance to minimize movement during the experiment.
2. Handling the Compound:
-
Avoid breathing dust or vapors.[1]
-
Do not get the substance in your eyes, on your skin, or on your clothing.[1]
-
Weigh and handle the solid material in a way that minimizes dust generation.
-
Keep the container tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the work area.
3. In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1]
-
Clean the spill area thoroughly with a suitable solvent.
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound must be handled and disposed of as hazardous waste.
-
Waste Collection: Collect all waste materials, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations. Do not empty into drains.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
